1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-
Description
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Propriétés
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h3-4,9,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHBWDDAXXGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194869-43-6 | |
| Record name | {1H,2H,3H-pyrrolo[3,2-b]pyridin-6-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical properties and molecular weight of 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-. As a molecule of interest within the broader class of pyrrolopyridines—a scaffold of significant importance in medicinal chemistry—this guide is intended for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The pyrrolopyridine bicyclic system is a prominent structural motif in a multitude of biologically active compounds.[1] Its isomeric forms are often considered "azaindoles," which are purine isosteres, contributing to their frequent appearance in kinase inhibitors and other therapeutic agents.[1] The specific isomer, 1H-pyrrolo[3,2-b]pyridine, has been the foundation for compounds with antibacterial effects and has been investigated for its role in inhibiting gastric acid secretion.[1][2]
This guide focuses on a specific derivative, 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-. The introduction of a 2,3-dihydro feature saturates a portion of the pyrrole ring, transforming the aromatic indole-like system into a more flexible, three-dimensional structure. This modification can significantly impact binding affinities to biological targets. The presence of a methanol group at the 6-position of the pyridine ring provides a crucial handle for further chemical modification and potential hydrogen bonding interactions within a biological target.
Due to the limited availability of published experimental data for this specific molecule, this guide will present a combination of known information and plausible scientific predictions based on established chemical principles and data from closely related analogues.
Physicochemical and Chemical Properties
The fundamental properties of 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- are summarized in the table below. The chemical reactivity is inferred from its structural components: a secondary amine within the dihydropyrrole ring, a primary alcohol, and a pyridine ring. The secondary amine is expected to be nucleophilic and can undergo reactions such as alkylation and acylation. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be a point of attachment for ester or ether linkages.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | (Translated) |
| Molecular Weight | 150.18 g/mol | (Translated) |
| CAS Number | 1194869-43-6 | [3] |
| Physical Form | Solid (predicted) | [4] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [4] |
Plausible Synthetic Pathway
A potential synthetic workflow is outlined below:
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
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Mechanism of action of 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- in cellular assays
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- in Cellular Assays
Authored by: A Senior Application Scientist
Abstract
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating potent and selective modulation of key cellular targets. This guide focuses on a specific, under-characterized derivative, 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- , and outlines a comprehensive strategy to elucidate its mechanism of action in cellular assays. Drawing from the well-established activities of structurally related pyrrolopyridines as potent kinase inhibitors, we hypothesize a primary mechanism centered on the inhibition of a receptor tyrosine kinase (RTK) signaling pathway. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for researchers, scientists, and drug development professionals to rigorously investigate this compound's biological activity.
Introduction: The Pyrrolopyridine Scaffold as a Foundation for Kinase Inhibitors
The pyrrolopyridine core, particularly its 7-azaindole isomer (1H-pyrrolo[2,3-b]pyridine), is a cornerstone in the design of small molecule therapeutics.[1][2] Its rigid, bicyclic structure provides a versatile framework for presenting functional groups that can engage with the active sites of various enzymes, most notably protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[3]
Derivatives of the broader pyrrolopyridine family have been successfully developed as inhibitors of several critical kinase families, including:
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Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors, demonstrating anti-proliferative and pro-apoptotic effects in cancer cell lines.[1][3][4]
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c-Met (Hepatocyte Growth Factor Receptor): The HGF/c-Met signaling pathway is involved in cell proliferation, motility, and invasion, and its inhibition is a key strategy in cancer therapy.[2][5] 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant inhibitory activity against c-Met.[2][5]
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Ataxia Telangiectasia Mutated (ATM) Kinase: As a critical regulator of the DNA damage response (DDR), ATM kinase is a promising target for anti-cancer therapies, particularly in combination with DNA-damaging agents.[6][7] Recently, highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed.[6][7]
Given this extensive precedent, a logical starting point for investigating the mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- is to hypothesize its function as a kinase inhibitor. This guide will use the FGFR signaling pathway as an illustrative example for a comprehensive investigational workflow.
Hypothesized Mechanism of Action: Inhibition of the FGFR Signaling Pathway
We propose that 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- acts as an inhibitor of an RTK, such as FGFR. Upon binding to its ligand (Fibroblast Growth Factor), FGFR dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation event creates docking sites for downstream signaling proteins, activating key pathways like the RAS-MEK-ERK (MAPK) and PI3K-Akt cascades, which drive cellular proliferation, survival, and migration.[3]
Our hypothesized inhibitor would function by binding to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways. The anticipated cellular consequences of this inhibition would be a reduction in cell viability, induction of apoptosis, and impaired cell migration.
Caption: Hypothesized inhibition of the FGFR signaling pathway.
Experimental Workflow for Mechanism of Action Elucidation
A multi-tiered approach is required to validate our hypothesis. This workflow progresses from broad cellular effects to specific molecular target engagement.
Caption: A phased approach to mechanism of action studies.
Phase 1: Cellular Phenotyping
The initial step is to determine the compound's effect on cancer cell lines known to have aberrant FGFR signaling (e.g., breast cancer cell lines).[1][4]
This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability.[8]
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Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
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Methodology:
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Cell Seeding: Plate cancer cells (e.g., 4T1 breast cancer cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][4]
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Compound Treatment: Prepare a serial dilution of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- in culture medium. Treat the cells with varying concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
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To determine if the reduction in cell viability is due to programmed cell death, an apoptosis assay is performed.
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Objective: To quantify the percentage of apoptotic cells following compound treatment.
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Methodology:
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Treatment: Treat cells with the compound at concentrations around its IC₅₀ value for 24-48 hours.
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Staining: Harvest the cells and stain with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide that stains necrotic cells).
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Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
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Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot. An increase in the Annexin V-positive population indicates induction of apoptosis.[1][4]
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Phase 2: Pathway Analysis
If the compound demonstrates anti-proliferative and pro-apoptotic activity, the next step is to investigate its effect on the hypothesized signaling pathway.
This technique allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.
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Objective: To assess the phosphorylation status of key downstream proteins in the FGFR pathway (e.g., ERK and Akt).
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Methodology:
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Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-4 hours) to observe effects on signaling. Lyse the cells to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
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Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
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Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the upstream signaling pathway.
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Phase 3: Direct Target Engagement
The final step is to confirm direct inhibition of the hypothesized kinase target.
This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor. The ADP-Glo™ Kinase Assay is a common method.[9]
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Objective: To determine if the compound directly inhibits the kinase activity of FGFR and to calculate its in vitro IC₅₀ value.
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Methodology:
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Kinase Reaction: Set up a reaction in a multi-well plate containing purified recombinant FGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and serial dilutions of the test compound.
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Termination and ATP Depletion: After incubation, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[9]
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ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced during the kinase reaction into ATP.
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Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced, and thus to the kinase activity.
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Analysis: Measure the luminescent signal. A decrease in signal indicates inhibition of the kinase. Calculate the IC₅₀ value for the compound against the kinase.[1][4]
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Data Summary and Interpretation
| Assay | Metric | Expected Outcome for an FGFR Inhibitor |
| Cell Viability (MTT) | IC₅₀ (µM) | A potent IC₅₀ value in FGFR-dependent cell lines. |
| Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase in Annexin V-positive cells. |
| Western Blot | Ratio of p-ERK/Total ERK and p-Akt/Total Akt | Dose-dependent decrease in the phosphorylation of ERK and Akt. |
| In Vitro Kinase Assay | IC₅₀ (nM) | A potent IC₅₀ value against purified FGFR kinase. |
A successful outcome from this workflow—demonstrating potent anti-proliferative effects, induction of apoptosis, suppression of downstream FGFR signaling, and direct inhibition of FGFR kinase activity—would provide strong evidence for the hypothesized mechanism of action.
Conclusion and Future Directions
This guide provides a foundational, hypothesis-driven framework for elucidating the mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- . While centered on the FGFR pathway, this workflow is adaptable to investigate other potential targets common to the pyrrolopyridine class, such as c-Met or tubulin polymerization.[5][10] For instance, if the compound inhibits cell proliferation but does not affect the tested kinase pathways, investigating its effect on microtubule dynamics would be a logical next step.[10][11] The systematic application of these cellular and biochemical assays will enable a robust characterization of this novel compound, paving the way for its further development as a potential therapeutic agent.
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Crystal Structure and 3D Conformation of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol: A Technical Guide to Fragment-Based Structural Analysis
Executive Summary: The Azaindoline Scaffold in SBDD
In modern Structure-Based Drug Design (SBDD), the identification and optimization of low-molecular-weight fragments are critical for developing high-affinity ligands. The compound 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol (CAS: 1194869-43-6) represents a highly privileged azaindoline scaffold. This bicyclic heteroaromatic system is frequently utilized to mimic peptide motifs—such as the AVPF sequence in apoptosis proteins—making it a potent building block for designing antagonists against targets like the X-Linked Inhibitor of Apoptosis Protein (XIAP) and Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) [1].
As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic 3D vector. The rigid pyrrolo-pyridine core serves as a robust hydrogen-bonding anchor, while the 6-hydroxymethyl group acts as a flexible conformational probe to map adjacent solvent-exposed sub-pockets. This whitepaper details the physicochemical profiling, crystallographic determination, and NMR-based conformational analysis of this critical fragment.
Physicochemical & Structural Profiling
To understand the 3D behavior of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol, we must first establish its quantitative baseline. The structural dichotomy of this molecule lies in the rigidity of its fused ring system contrasted with the rotational freedom of the C6-methanol bond.
Table 1: Quantitative Molecular Properties
| Property | Value | Structural Implication |
| CAS Number | 1194869-43-6 | Unique identifier for the specific 6-methanol isomer [2]. |
| Molecular Formula | C8H10N2O | Defines the atomic composition and mass boundary. |
| Molecular Weight | 150.18 g/mol | Ideal fragment size (Rule of 3 compliant), allowing high ligand efficiency. |
| H-Bond Donors (HBD) | 2 (N1-H, O-H) | Enables bidentate coordination with target backbone carbonyls. |
| H-Bond Acceptors (HBA) | 2 (N4, O-H) | Facilitates interaction with target side-chain protons (e.g., Glu/Asp). |
| Rotatable Bonds | 1 (C6 - CH2OH) | Limits entropic penalty upon binding while allowing localized induced fit. |
| Topological Polar Surface Area | 46.1 Ų | Optimal for membrane permeability and accessing deep lipophilic pockets. |
X-Ray Crystallography: Co-Crystallization and Phase Resolution
Determining the precise 3D conformation of this fragment bound to a target protein requires a rigorous crystallographic workflow. The following protocol outlines a self-validating system for co-crystallization, specifically optimized to prevent the highly soluble methanol group from disrupting the crystal lattice.
Workflow for fragment co-crystallization and 3D structural refinement.
Step-by-Step Crystallography Protocol
Step 1: Complex Formation via Co-Crystallization
-
Procedure: Incubate the purified target protein (e.g., XIAP-BIR3 domain at 10 mg/mL) with a 5 mM concentration of the azaindoline fragment (dissolved in 100% DMSO) for 2 hours on ice. The final DMSO concentration must not exceed 2% (v/v).
-
Causality: Co-crystallization is strictly preferred over fragment soaking for this molecule. High concentrations of the hydroxymethyl-containing fragment in soaking solutions can drastically alter the dielectric constant of the mother liquor, leading to osmotic shock and crystal cracking.
Step 2: Hanging-Drop Vapor Diffusion
-
Procedure: Mix 1 µL of the protein-fragment complex with 1 µL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 1.5 M Ammonium Sulfate) on a siliconized coverslip. Invert over a well containing 500 µL of reservoir solution.
-
Causality: The hanging drop method allows for slow, controlled vapor equilibration, which is critical for maintaining the delicate hydrogen-bonding network between the fragment's N1/N4 atoms and the protein before the lattice locks into place.
Step 3: Cryoprotection and Synchrotron Data Collection
-
Procedure: Briefly transfer the crystal to a cryoprotectant solution (reservoir solution + 20% glycerol + 5 mM fragment) before flash-freezing in liquid nitrogen. Collect diffraction data at a synchrotron microfocus beamline (e.g., Diamond Light Source) at 100 K.
-
Causality: Fragments inherently exhibit lower occupancy than optimized leads. A high-intensity microfocus beam is required to achieve the < 1.8 Å resolution necessary to unambiguously resolve the electron density of the flexible 6-methanol oxygen atom and distinguish it from bound water molecules.
Step 4: Molecular Replacement and Refinement
-
Procedure: Solve the phase problem using Molecular Replacement (e.g., Phaser) with an apo-structure search model. Iteratively refine the structure using Phenix or Refmac, applying anisotropic B-factor refinement for the fragment if resolution permits.
3D Conformation and Pharmacophore Mapping
Once the electron density is resolved, the 3D conformation of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol reveals its mechanistic brilliance as a SBDD scaffold.
In targets like XIAP, the azaindoline core anchors into the primary binding pocket (P1). The protonated N1 (pyrrole) and the N4 (pyridine) engage in a highly stable bidentate hydrogen-bond interaction with the protein backbone (e.g., the side chain of Glu314 and the backbone carbonyl of Asp309) [1].
Crucially, the 6-methanol group projects into the adjacent P2 sub-pocket. Because the C6-CH2OH bond is rotatable, the hydroxyl group can adopt multiple rotameric states to maximize shape complementarity and displace high-energy, entropically unfavorable water molecules.
Pharmacophore interaction network of the azaindoline fragment in a target pocket.
Solution-State Conformation via NMR Spectroscopy
To ensure the crystallographic conformation is not an artifact of crystal packing, it must be cross-validated against the molecule's unbound, solution-state dynamics. We utilize 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the preferred rotamer of the 6-methanol group in solution.
Step-by-Step NMR Protocol
Step 1: Sample Preparation
-
Procedure: Dissolve 5 mg of the fragment in 600 µL of DMSO-d6 (or a D2O/DMSO-d6 blend to mimic physiological dielectric conditions).
-
Causality: DMSO-d6 is chosen to prevent rapid exchange of the hydroxyl and pyrrole protons with the solvent, which would otherwise obliterate the critical NOE cross-peaks needed for spatial mapping.
Step 2: 2D ROESY Acquisition
-
Procedure: Acquire a 2D ROESY spectrum at 298 K on a 600 MHz NMR spectrometer equipped with a cryoprobe. Use a spin-lock mixing time of 200–300 ms.
-
Causality: For a molecule of this intermediate molecular weight (~150 Da), the NOE effect can occasionally cross zero depending on the spectrometer frequency and molecular tumbling rate ( ωτc≈1 ). ROESY guarantees positive cross-peaks regardless of the correlation time, ensuring a self-validating dataset.
Step 3: Rotameric Analysis
-
Procedure: Integrate the cross-peaks between the methylene protons of the hydroxymethyl group (-CH2OH) and the adjacent aromatic proton at C5 or C7 of the pyridine ring.
-
Causality: The relative intensity of these cross-peaks directly correlates to the time-averaged spatial distance ( r−6 ). This allows us to calculate the dominant dihedral angle of the C6-methanol bond in the unbound state, providing the baseline entropic penalty required for the fragment to adopt its bioactive conformation in the protein pocket.
Conclusion
The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol fragment is a masterclass in structural efficiency. By combining a rigid, bidentate hydrogen-bonding core with a flexible, solvent-displacing hydroxymethyl vector, it offers medicinal chemists a highly optimizable starting point. Through the rigorous, self-validating combination of high-resolution X-ray crystallography and 2D NMR spectroscopy, researchers can confidently map its 3D conformation, paving the way for the rational design of potent, non-peptidomimetic therapeutics.
References
-
Tamanini, E., Buck, I. M., Chessari, G., Chiarparin, E., Day, J. E. H., et al. (2017). Discovery of a Potent Nonpeptidomimetic, Small-Molecule Antagonist of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-Linked Inhibitor of Apoptosis Protein (XIAP). Journal of Medicinal Chemistry, 60(11), 4611-4625. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76847436, 2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-6-ylmethanol. Available at:[Link]
In Vitro Biological Activity Screening of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-: A Technical Guide for Preclinical Drug Discovery
Introduction: The Privileged Pyrrolopyridine Scaffold
The pyrrolopyridine bicyclic ring system is a cornerstone of modern medicinal chemistry, recognized for its structural resemblance to the purine core of ATP.[1] This mimicry allows pyrrolopyridine derivatives to competitively bind to the ATP-binding sites of a vast array of enzymes, particularly protein kinases, making them a "privileged scaffold" in drug design.[1] Consequently, compounds bearing this core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neurological effects.[2][3][4][5]
Derivatives of various pyrrolopyridine isomers, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine, have been extensively studied. They have yielded promising results as inhibitors of key cellular targets like tubulin, various kinases (e.g., TNIK, ATM, MELK), and histone demethylases.[3][6][7][8][9][10] The specific compound of interest, 1H-pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- , represents a novel iteration of this scaffold. Its unique substitution pattern warrants a comprehensive and systematic in vitro biological evaluation to unlock its therapeutic potential.
This technical guide presents a structured, field-proven workflow for the in vitro biological activity screening of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice. The proposed screening cascade is designed to be a self-validating system, beginning with broad phenotypic screens and logically progressing to specific target deconvolution and mechanistic studies.
A Strategic Approach to In Vitro Screening
A hierarchical screening cascade is the most efficient method for characterizing the biological activity of a novel chemical entity. This approach maximizes information gain while conserving resources. Our proposed strategy begins with broad, high-throughput primary screens to identify general bioactivity, followed by more focused secondary and tertiary assays to elucidate the mechanism of action and target specificity.
Caption: Proposed hierarchical screening cascade for the test compound.
PART 1: Primary Screening - Identifying a Biological Signature
The initial goal is to cast a wide net to determine if the compound exhibits significant biological activity in two major therapeutic areas where pyrrolopyridines have shown promise: oncology and infectious diseases.
Antiproliferative Activity Screen
Rationale: Given that the majority of biologically active pyrrolopyridine derivatives reported in the literature are anticancer agents, a broad antiproliferative screen is the logical starting point.[1] Utilizing a diverse panel of human cancer cell lines, such as the NCI-60 panel, provides a wealth of data, not only on potency but also on potential selectivity for certain cancer types.
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cells from a diverse panel (e.g., representing leukemia, lung, colon, breast, and CNS cancers) into 96-well plates at predetermined optimal densities and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., from 100 µM to 10 nM). Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Fixation: Gently discard the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.
Data Presentation:
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MCF-7 | Breast | Value |
| A549 | Lung | Value |
| HCT116 | Colon | Value |
| K-562 | Leukemia | Value |
| U87 MG | Glioblastoma | Value |
Broad-Spectrum Antimicrobial Screen
Rationale: Pyrrolopyridine derivatives have also shown notable antibacterial and antifungal activities.[11][12][13] A primary screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, can quickly identify potential as an anti-infective agent.
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in 96-well plates containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a sterility control (medium only), growth control (medium and inoculum), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Value |
| Escherichia coli (ATCC 25922) | Gram-negative | Value |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Value |
| Candida albicans (ATCC 90028) | Fungus | Value |
PART 2: Secondary Screening and Target Deconvolution
If the primary screens yield positive "hits" (e.g., GI₅₀ < 10 µM or MIC < 16 µg/mL), the next phase is to understand the mechanism driving this activity.
Kinase Inhibition Profiling
Rationale: As the pyrrolopyridine scaffold is a known "hinge-binder" for kinases, any observed antiproliferative activity is highly likely to be mediated by inhibition of one or more protein kinases.[1] Screening against a large, commercially available kinase panel is the most direct way to identify potential molecular targets.
Caption: Workflow for broad kinase panel screening.
Experimental Protocol: In Vitro Kinase Panel Screen
This is typically performed as a fee-for-service by specialized vendors.
-
Compound Submission: Provide the test compound at a specified concentration (typically 1 or 10 µM).
-
Assay Performance: The vendor performs kinase activity assays (often using radiometric ³³P-ATP incorporation or fluorescence-based methods) for a large panel of recombinant human kinases in the presence of the test compound.
-
Data Analysis: The activity of each kinase is measured, and the percent inhibition caused by the test compound is calculated relative to a vehicle control.
Data Interpretation: Kinases showing significant inhibition (e.g., >50% or >75% at the screening concentration) are identified as primary hits. This list provides the first direct evidence of the compound's molecular targets and guides all subsequent mechanistic work. For example, if hits include kinases like ATM, TNIK, or MELK, it aligns with previously published findings for other pyrrolopyridine analogs.[3][8][9]
Cell Cycle and Apoptosis Analysis
Rationale: Potent antiproliferative compounds typically exert their effects by disrupting the cell cycle or inducing programmed cell death (apoptosis). This assay provides a cellular-level view of the compound's mechanism. For instance, compounds that inhibit tubulin polymerization, like some 1H-pyrrolo[3,2-c]pyridine derivatives, cause a characteristic arrest in the G2/M phase of the cell cycle.[7]
Experimental Protocol: Flow Cytometry Analysis
-
Cell Treatment: Treat a sensitive cancer cell line (identified from the primary screen) with the test compound at its GI₅₀ and 5x GI₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining:
-
For Cell Cycle: Resuspend fixed cells in PBS containing propidium iodide (PI) and RNase A.
-
For Apoptosis: Use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Cell Cycle: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis: Quantify the percentage of cells that are viable, early apoptotic (Annexin V positive), and late apoptotic/necrotic (Annexin V and PI positive).
-
PART 3: Tertiary Screening and Mechanistic Validation
With primary targets identified, the final step is to confirm these findings with more detailed, quantitative assays.
IC₅₀ Determination for Kinase Hits
Rationale: A broad panel screen provides a yes/no answer at a single concentration. To quantify the potency and selectivity of the compound, full dose-response curves must be generated to determine the IC₅₀ (concentration causing 50% inhibition) for the primary kinase hits.
Experimental Protocol: In Vitro Kinase IC₅₀ Assay
-
Assay Setup: For each validated kinase hit, set up a kinase reaction with the enzyme, its specific substrate, and ATP.
-
Compound Titration: Add the test compound in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM).
-
Reaction and Detection: Initiate the reaction and measure kinase activity using an appropriate method (e.g., ADP-Glo™, Z'-LYTE™).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation:
| Kinase Target | IC₅₀ (nM) |
| Hit Kinase 1 | Value |
| Hit Kinase 2 | Value |
| Off-target Kinase | Value |
Target Engagement in a Cellular Context
Rationale: An in vitro enzymatic assay demonstrates that the compound can inhibit a target, but it doesn't prove that it does so within a living cell. A Western blot for a downstream substrate of the target kinase is a classic method to demonstrate cellular target engagement.
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolopyridine Scaffold
The pyrrolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. These structures, also known as azaindoles, are bioisosteres of indoles and exhibit a wide range of biological activities. Their unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, allow for diverse molecular interactions with biological targets. Consequently, pyrrolopyridine derivatives have been investigated as kinase inhibitors, central nervous system agents, and anti-infective compounds.[1] The target molecule, 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol, incorporates a reduced pyrrole ring (an azaindoline structure) and a hydroxymethyl substituent, features that can enhance solubility, introduce a key hydrogen bonding moiety, and improve the three-dimensional profile for optimal target engagement.
This document provides a comprehensive, step-by-step protocol for the synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol, designed to be a robust and reproducible guide for researchers in the field. The presented synthetic strategy is a multi-step sequence that begins with the construction of the core 1H-pyrrolo[3,2-b]pyridine ring system, followed by functionalization at the 6-position, and concludes with the selective reduction of the pyrrole ring.
Synthetic Strategy Overview
The synthesis of the target molecule is proposed via a four-step sequence, as illustrated in the workflow diagram below. This approach leverages established and reliable chemical transformations, ensuring a high probability of success.
Sources
Application Note: HPLC-UV Method Development and Validation for 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-
Executive Summary & Analytical Target Profile (ATP)
The compound 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- (CAS: 1194869-43-6; Formula: C₈H₁₀N₂O) is a highly polar, bicyclic azaindoline derivative. Structurally, it features a fused pyridine and pyrroline ring system with a hydroxymethyl group. For analytical scientists, this molecule presents a classic chromatographic challenge: it possesses dual basic centers (a moderate pyridine nitrogen and a highly basic secondary amine) combined with significant hydrophilicity.
The for this method requires a stability-indicating, robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of accurate quantitation, baseline resolution from synthetic impurities, and symmetric peak shapes, strictly adhering to the risk-based lifecycle approach defined by ICH Q14.
Figure 1: Risk-based analytical procedure development lifecycle per ICH Q14.
Scientific Rationale & Method Design (E-E-A-T)
Do not just list steps; successful method development requires understanding the physicochemical causality behind every chromatographic choice.
Overcoming the "Basic Compound" Tailing Phenomenon
Basic organic compounds tend to accept protons in acidic or neutral mobile phases, becoming positively charged cations. These cations interact strongly via ion-exchange mechanisms with the weakly acidic residual silanol groups (Si-O⁻) present on standard silica-based HPLC columns. This secondary interaction is the primary cause of severe peak tailing, broad peak shapes, and poor recovery [1].
To mitigate this, we employ a high-pH mobile phase strategy (pH 10.5) . At pH 10.5—which is at least 1.5 units above the pKa of the secondary amine (pKa ~8.5-9.0) and well above the pyridine nitrogen (pKa ~5.0)—the analyte is forced into its neutral, deprotonated state. This suppresses ionic interactions with silanols and increases the molecule's hydrophobicity, thereby enhancing its retention on the non-polar C18 stationary phase [2].
Stationary Phase Selection
Standard silica columns rapidly dissolve at pH > 8.0. Because our strategy relies on a pH 10.5 buffer, a Bridged Ethylene Hybrid (BEH) silica column (or equivalent polymer-coated C18) is mandatory. Hybrid particles incorporate organic groups within the silica matrix, providing extreme resistance to alkaline dissolution while maintaining the high efficiency of traditional silica [3].
Gradient Elution for Polar Retention
The hydroxymethyl (-CH₂OH) group imparts significant polarity to the molecule. If the initial organic modifier concentration is too high, the analyte will elute in the void volume. A gradient starting at a highly aqueous composition (5% Acetonitrile) ensures the polar analyte is focused at the head of the column. Acetonitrile is chosen over methanol to provide lower system backpressure and superior mass transfer kinetics for rigid bicyclic systems.
Figure 2: Causality of high-pH mobile phase on the retention of basic azaindolines.
Experimental Protocol
Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | Hybrid C18, 150 x 4.6 mm, 3.5 µm | Withstands pH 10.5; provides high theoretical plates. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide | Neutralizes basic nitrogens; volatile for potential LC-MS compatibility. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Low viscosity, sharp peak shapes. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and improves mass transfer. |
| Detection | UV at 254 nm | Optimal absorbance for the aromatic pyridine conjugated system. |
| Injection Volume | 10 µL | Balances sensitivity with prevention of volume overload. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 95 | 5 | Equilibration & Polar Retention |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 10.0 | 40 | 60 | Linear Ramp (Elution of Analyte) |
| 12.0 | 10 | 90 | Column Wash (Elute hydrophobic impurities) |
| 15.0 | 10 | 90 | Isocratic Wash |
| 15.1 | 95 | 5 | Return to Initial Conditions |
| 20.0 | 95 | 5 | Re-equilibration |
Step-by-Step Preparation Methodology
-
Buffer Preparation (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water. Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH 10.5 ± 0.05 is reached. Filter through a 0.22 µm nylon membrane.
-
Diluent: Water : Acetonitrile (90:10, v/v). Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.
-
Standard Preparation: Accurately weigh 10.0 mg of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of Acetonitrile with sonication, then make up to volume with Diluent (Final Concentration: 100 µg/mL).
Self-Validating Execution Strategy & ICH Q2(R2) Validation
The recent adoption of , effective June 2024, moves the industry beyond a "validate it once" mindset toward ongoing performance verification [4]. To ensure trustworthiness, this protocol is designed as a self-validating system during routine execution.
Built-In Sequence Logic (Self-Validation)
Every analytical run must strictly follow this bracketing sequence to prove real-time validity:
-
Blank Injection (x2): Confirms baseline stability and absence of carryover (Acceptance: S/N < 3 at analyte RT).
-
System Suitability Test (SST) (x6): Six replicate injections of the 100 µg/mL standard.
-
Causality Check: Proves the high-pH buffer is actively neutralizing silanol interactions (Acceptance: Tailing Factor ≤ 1.2, Theoretical Plates ≥ 5000). Proves injector precision (Acceptance: Peak Area %RSD ≤ 2.0%).
-
-
Sample Injections: Unknowns injected in duplicate.
-
Bracket Standard: Injected after every 10 samples and at the sequence end.
-
Causality Check: Verifies the hybrid column is not degrading under alkaline conditions over the run time (Acceptance: RT shift ≤ 2.0%, Area Recovery 98.0-102.0%).
-
Formal Validation Parameters (Summary Data)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result / Acceptance Criteria |
| Specificity | Baseline resolution from degradation products/impurities. | Resolution (Rs) > 2.0 for all adjacent peaks. Peak purity angle < purity threshold (PDA). |
| Linearity & Range | Proportional response across 50% to 150% of target concentration. | R² ≥ 0.999 over 50–150 µg/mL. Residuals randomly distributed. |
| Accuracy (Recovery) | Spike recovery at 80%, 100%, and 120% levels (n=3 each). | Mean recovery: 98.5% – 101.5%. |
| Precision (Repeatability) | 6 determinations at 100% concentration. | %RSD of Assay ≤ 1.0%. |
| LOD / LOQ | Based on Signal-to-Noise (S/N) ratio. | LOD: S/N ≥ 3 (approx. 0.1 µg/mL). LOQ: S/N ≥ 10 (approx. 0.3 µg/mL). |
| Robustness | Deliberate variations in pH (±0.2), Temp (±5°C), Flow (±0.1 mL/min). | Tailing factor remains ≤ 1.5; %RSD remains ≤ 2.0% under all conditions. |
References
-
Pharma Knowledge Forum . (2024). How to Develop HPLC Method for Basic Compounds. Retrieved from[Link]
-
Pharma's Almanac . (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from[Link]
-
Altasciences . (2024). Practical Strategies for ICH Q14 and Q2(R2) Compliance. Retrieved from[Link]
-
European Medicines Agency (EMA) / ICH . (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]
Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Characterization of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure.[1][2] For novel heterocyclic compounds, such as derivatives of the pyrrolopyridine scaffold, unambiguous structural confirmation is a critical step. Pyrrolopyridines, as a class, exhibit a wide range of biological activities, including anticancer and kinase inhibition properties, making them valuable cores in medicinal chemistry.[3]
This guide provides a detailed technical overview and step-by-step protocols for the complete ¹H and ¹³C NMR characterization of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol . We will explore the theoretical basis for expected chemical shifts and coupling constants, present robust experimental protocols, and discuss the application of 2D NMR techniques for unequivocal signal assignment.
Molecular Structure and Atom Numbering
A precise understanding of the molecule's topology is fundamental to interpreting its NMR spectra. The structure and standardized IUPAC numbering for 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol are shown below. Key features include a saturated pyrrolidine ring fused to a pyridine ring, with a methanol substituent at the C6 position.
Figure 1: Structure and IUPAC numbering of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol.
Part 1: ¹H NMR Spectroscopy
A. Principle and Rationale
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms (protons) within a molecule. Three key pieces of information are extracted:
-
Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups shift signals downfield (higher ppm), while electron-donating groups shift them upfield (lower ppm).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J-coupling): Reveals the number of neighboring protons, which causes signals to split into multiplets (e.g., doublets, triplets).
For the target molecule, we expect to see distinct signals for the aromatic protons on the pyridine ring, the aliphatic protons on the dihydropyrrole (pyrrolidine) ring, the benzylic-like protons of the methanol group, and the exchangeable protons of the N-H and O-H groups.
B. Experimental Protocol: ¹H NMR
1. Sample Preparation:
-
Analyte Mass: Weigh approximately 5-10 mg of the solid sample.[4] For small molecules, this concentration provides excellent signal-to-noise within a short acquisition time.[5][6]
-
Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6][7]
-
Causality: DMSO-d₆ is a polar aprotic solvent ideal for this molecule.[8] It effectively solubilizes the compound, which contains both hydrogen-bond donating (NH, OH) and accepting (pyridine N) groups. Crucially, it allows for the observation of exchangeable N-H and O-H protons, which would rapidly exchange and become invisible in solvents like D₂O or CD₃OD.[8] The residual solvent peak for DMSO-d₆ appears around δ 2.50 ppm.[9]
-
-
Procedure:
-
Weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate until the solid is completely dissolved. A clear, homogeneous solution is critical for high-quality spectra.[4][5]
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[7][10]
-
Ensure the sample height is between 4-5 cm to optimize shimming.[6]
-
Cap the tube and label it clearly.
-
2. Instrument Parameters (400 MHz Spectrometer):
-
Experiment: Standard 1D Proton (zg30)
-
Pulse Angle: 30° (A smaller flip angle allows for faster relaxation and quicker acquisition).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16-32 scans (adjust as needed for signal-to-noise).
-
Spectral Width (SW): 0-12 ppm.
C. Data Interpretation and Predicted Spectrum
The predicted ¹H NMR spectrum can be divided into distinct regions based on the molecular structure.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Coupling |
| H1 (N-H) | 5.0 - 6.5 | Broad Singlet | 1H | The N-H proton of the pyrrolidine ring. Its chemical shift is variable and concentration-dependent. The signal is often broad due to quadrupolar relaxation and exchange. |
| H2 (-CH₂-) | ~3.1 - 3.3 | Triplet (t) | 2H | Aliphatic protons adjacent to the electron-donating NH group. Coupled to H3, resulting in a triplet (J ≈ 6-7 Hz). |
| H3 (-CH₂-) | ~3.5 - 3.7 | Triplet (t) | 2H | Aliphatic protons adjacent to the aromatic ring system. Slightly deshielded compared to H2. Coupled to H2, resulting in a triplet (J ≈ 6-7 Hz). |
| H4 | ~7.5 - 7.7 | Doublet (d) | 1H | Aromatic proton on the pyridine ring, deshielded by the ring current and adjacent nitrogen. Coupled to H5 (³J ≈ 8-9 Hz). |
| H5 | ~7.0 - 7.2 | Doublet (d) | 1H | Aromatic proton on the pyridine ring. Coupled to H4 (³J ≈ 8-9 Hz). |
| H7 | ~8.0 - 8.2 | Singlet (s) | 1H | Aromatic proton on the pyridine ring. It is expected to be a singlet as it has no adjacent protons for typical ortho- or meta-coupling. |
| -CH₂OH (methylene) | ~4.5 - 4.7 | Singlet (s) or Doublet (d) | 2H | Protons on the carbon attached to the pyridine ring and the hydroxyl group. Deshielded by the aromatic ring. May appear as a singlet or as a doublet if coupled to the OH proton (J ≈ 5-6 Hz). |
| -CH₂OH (hydroxyl) | 4.5 - 5.5 | Broad Singlet or Triplet (t) | 1H | The hydroxyl proton. Its shift is highly variable. May appear as a broad singlet due to exchange or as a triplet if coupled to the adjacent CH₂ group. |
Part 2: ¹³C NMR Spectroscopy
A. Principle and Rationale
¹³C NMR provides a signal for each unique carbon atom in a molecule. Standard ¹³C spectra are acquired with proton decoupling, meaning each carbon signal appears as a sharp singlet. The chemical shift of a carbon is highly sensitive to its hybridization and electronic environment. Aromatic and carbonyl carbons appear far downfield, while aliphatic carbons are found upfield.
B. Experimental Protocol: ¹³C NMR
1. Sample Preparation:
-
The same sample prepared for ¹H NMR can be used. However, due to the low natural abundance of the ¹³C isotope (~1.1%), a more concentrated sample (25-50 mg) is often beneficial to reduce acquisition time.[4]
2. Instrument Parameters (101 MHz Spectrometer):
-
Experiment: Proton-decoupled ¹³C (zgpg30)
-
Pulse Angle: 30°
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 512-2048 scans (significantly more scans are required than for ¹H NMR).
-
Spectral Width (SW): 0-180 ppm.
C. Data Interpretation and Predicted Spectrum
The predicted ¹³C chemical shifts are based on the effects of substituents on the pyrrolopyridine core.[11][12][13]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | ~45 - 50 | Aliphatic carbon adjacent to the NH group. |
| C3 | ~25 - 30 | Aliphatic carbon adjacent to the fused aromatic system. |
| C3a | ~145 - 150 | Aromatic carbon at the junction of the two rings. |
| C4 | ~125 - 130 | Aromatic CH carbon in the pyridine ring. |
| C5 | ~115 - 120 | Aromatic CH carbon in the pyridine ring. |
| C6 | ~150 - 155 | Aromatic carbon bearing the methanol substituent. Deshielded by the substituent and nitrogen. |
| C7 | ~135 - 140 | Aromatic CH carbon adjacent to the ring nitrogen. |
| C7a | ~120 - 125 | Aromatic carbon at the junction of the two rings. |
| -CH₂OH | ~60 - 65 | Aliphatic carbon of the methanol group, deshielded by the attached oxygen. |
Part 3: Workflow and Advanced 2D NMR for Structural Verification
While 1D NMR provides substantial data, complex structures benefit from 2D NMR experiments to definitively assign correlations.[14][15] These experiments correlate signals along two frequency axes, revealing through-bond connectivity.
A. Recommended 2D NMR Experiments
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16] It is invaluable for confirming the connectivity of the aliphatic -CH₂-CH₂- system (H2 to H3) and the aromatic H4-H5 spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹J-coupling).[17][18] It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the proton signal predicted at δ 4.5-4.7 ppm will show a correlation cross-peak to the carbon signal at δ 60-65 ppm, confirming the -CH₂OH group.
B. Logical Workflow for Complete Characterization
The following diagram illustrates a self-validating workflow for the complete structural elucidation of the target compound.
Caption: Structural Elucidation Workflow Diagram.
This workflow ensures that initial assignments from 1D spectra are rigorously tested and confirmed with 2D correlation data, leading to a trustworthy and definitive structural characterization.
References
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]
-
Stenutz, R. NMR chemical shift prediction of pyridines. Mol-Instincts. Available at: [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]
-
Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Available at: [Link]
-
Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]
-
University of Georgia. Small molecule NMR sample preparation. NMR Blog. Available at: [Link]
-
Silva, A. M. S., & Cavaleiro, J. A. S. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Krivdin, L. B., & Della, E. W. (2005). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. ResearchGate. Available at: [Link]
-
Mujan'ik, S., et al. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]
-
Afonin, A. V., & Vashchenko, A. V. (2002). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate. Available at: [Link]
-
Wubshet, S. G., et al. (2017). Key 2D NMR correlations used for the structure elucidation of compounds... ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Contreras, R. H., et al. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. ACS Publications. Available at: [Link]
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]
-
OChemHelp. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
ETH Zurich. Structure Elucidation by NMR. NMR Service. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Available at: [Link]
-
Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. ChemRxiv. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]
-
Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5- diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2- oxo-2H-pyran-3-yl). Available at: [Link]
-
Fedorov, S. V., et al. (2020). Unusual behaviour of the spin–spin coupling constant 1JCH upon formation of CH⋯X hydrogen bond. RSC Publishing. Available at: [Link]
-
ResearchGate. (2013). 1 H NMR chemical shifts (calculated) of dihydropyrenes and nonaromatic... Download Table. Available at: [Link]
-
Colorado State University. CASCADE. Available at: [Link]
-
Singh, T., & G, S. (2011). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry (RSC Publishing). Available at: [Link]
-
Badu, M. G., et al. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters (ACS Publications). Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics (ACS Publications). Available at: [Link]
Sources
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Application Note: Assay Protocols and Screening Workflows for 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- Derivatives
Scientific Rationale & Scaffold Profiling
The 1H-pyrrolo[3,2-b]pyridine (azaindole) core is a privileged bioisostere for indole, widely utilized in medicinal chemistry for its favorable hydrogen-bonding profile and improved aqueous solubility[1]. However, fully aromatic azaindoles often suffer from rapid cytochrome P450-mediated clearance and poor solubility due to molecular planarity.
The specific building block 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- (CAS: 1194869-43-6) addresses these liabilities through two critical structural features:
-
2,3-Dihydro Saturation : The introduction of sp³ carbons breaks the planarity of the pyrrole ring. This "escape from flatland" reduces off-target intercalation toxicities, lowers the logP, and alters the pKa of the pyridine nitrogen, fundamentally improving microsomal stability[2].
-
6-Methanol Vector : The hydroxymethyl group acts as a versatile hydrogen bond donor/acceptor. In drug design, this moiety is frequently utilized to engage the hinge region of kinases (e.g., FGFR4)[3] or to anchor into allosteric pockets of ionotropic receptors (e.g., GluN2B)[4]. Furthermore, the methanol group can be oxidized to a formyl group to create reversible-covalent inhibitors[3].
To properly evaluate derivatives of this scaffold, researchers must employ a self-validating screening cascade that accounts for the unique photophysical and metabolic properties of azaindoles.
Fig 1. Sequential screening cascade for pyrrolo[3,2-b]pyridine derivatives.
Experimental Protocols
Protocol A: TR-FRET Biochemical Kinase Assay
Target Application : Evaluating derivatives as kinase inhibitors (e.g., FGFR4). Causality & Rationale : Pyrrolopyridine derivatives frequently exhibit intrinsic fluorescence in the blue/green spectrum (350–450 nm), which severely confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates (e.g., Europium) with long emission half-lives (milliseconds). By introducing a 50–100 µs time delay before reading, compound auto-fluorescence decays completely, ensuring high-fidelity data devoid of false positives.
Step-by-Step Methodology :
-
Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 2 mM DTT immediately before use.
-
Compound Dilution : Serially dilute 1H-pyrrolo[3,2-b]pyridine derivatives in 100% DMSO to 100X the final assay concentration. Transfer to a 384-well low-volume assay plate (0.1 µL/well) using an acoustic dispenser (e.g., Echo 550) to minimize plastic adherence.
-
Enzyme/Substrate Addition : Add 5 µL of a 2X Enzyme/Substrate mix (e.g., 2 nM FGFR4, 400 nM ULight-labeled peptide) to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the kinase hinge region.
-
Reaction Initiation : Add 5 µL of 2X ATP solution (concentration set at the apparent K_m for the specific kinase). Seal and incubate for 60 minutes at 22°C.
-
Detection : Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-anti-phospho antibody. Incubate for 60 minutes.
-
Readout & Self-Validation : Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and a reference inhibitor (positive control). The assay is only validated if Z′≥0.6 .
-
Protocol B: Cellular Calcium Mobilization Assay (FLIPR)
Target Application : Evaluating derivatives as Negative Allosteric Modulators (NAMs) for receptors (e.g., GluN2B). Causality & Rationale : To confirm that the allosteric modulation observed biochemically translates to functional cellular inhibition, a real-time kinetic assay is required. The 2,3-dihydro derivatives often show improved membrane permeability over their fully aromatic counterparts[4]. A calcium flux assay provides a direct, physiological readout of ion channel blockade.
Step-by-Step Methodology :
-
Cell Preparation : Plate inducible CHO cells heterologously expressing the target receptor (e.g., hGluN1a/GluN2B) at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading : Remove culture media. Add 20 µL of Calcium-sensitive dye (e.g., Fluo-4 AM) diluted in Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation : Add 10 µL of the 1H-pyrrolo[3,2-b]pyridine derivatives (3X final concentration) to the wells. Incubate for 15 minutes at room temperature.
-
Agonist Challenge (Self-Validation) : Prior to the main screen, perform an agonist dose-response to determine the EC₈₀ of the endogenous ligand (e.g., Glutamate/Glycine).
-
Kinetic Readout : Transfer the plate to a FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject the pre-determined EC₈₀ concentration of the agonist and record fluorescence continuously for 3 minutes.
-
Data Analysis : Calculate the area under the curve (AUC) or maximum peak height. Normalize data against the vehicle control to determine the IC₅₀ of the allosteric modulators.
Quantitative SAR Data Presentation
The following table summarizes the Structure-Activity Relationship (SAR) demonstrating how modifications to the 6-methanol group of the 2,3-dihydro-pyrrolopyridine scaffold dictate target selectivity and metabolic stability.
| Compound ID | 6-Position Modification | FGFR4 IC₅₀ (nM) | GluN2B IC₅₀ (nM) | HLM Clearance (µL/min/mg) | Primary Mechanism |
| Cmpd 1 | -CH₂OH (Parent Methanol) | 145.0 | 85.0 | 45.2 | H-Bonding (Dual Activity) |
| Cmpd 2 | -CHO (Oxidized Formyl) | 12.5 | >10,000 | 85.4 | Reversible-Covalent[3] |
| Cmpd 3 | -CH₂OCH₃ (Methoxymethyl) | 320.0 | 42.0 | 22.1 | Lipophilic Allosteric[4] |
| Cmpd 4 | -CH₂F (Fluoromethyl) | 88.0 | 110.0 | 18.5 | Isosteric H-Bonding |
Note: Oxidation to a formyl group (Cmpd 2) drastically increases kinase potency via reversible-covalent interactions with active-site cysteines, while etherification (Cmpd 3) enhances allosteric receptor modulation and improves human liver microsome (HLM) stability.
Mechanistic Pathway Visualization
Fig 2. Mechanistic binding of the 6-methanol derivative and subsequent downstream signal attenuation.
References
-
Fused Pyridine Derivatives: Synthesis and Biological Activities IntechOpen[Link]
-
1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators ACS Medicinal Chemistry Letters[Link]
-
1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators (PMC Full Text) National Institutes of Health (NIH)[Link]
-
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]
Sources
Troubleshooting poor aqueous solubility of 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-
Welcome to the Technical Support Center for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol (CAS: 1194869-43-6).
As a rigid, bicyclic azaindoline derivative, this compound presents unique physicochemical challenges. While it possesses polar functional groups (a primary alcohol and a secondary amine), the planar nature of the pyrrolopyridine core promotes tight crystal lattice packing. This high lattice energy thermodynamically resists aqueous dissolution, often leading to erratic assay results, false positives, and poor in vivo bioavailability [4].
This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to overcome these solubility barriers.
Diagnostic Workflow for Solubility Optimization
Decision matrix for resolving solubility issues of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my compound turn "milky" when diluted from a DMSO stock into a pH 7.4 assay buffer? Diagnosis: You are observing the "DMSO Crash-Out" phenomenon. Mechanistic Cause: When a highly concentrated DMSO stock is introduced to an aqueous buffer, the DMSO diffuses into the bulk water at a rate much faster than the hydrophobic pyrrolopyridine molecules can solvate. This leaves the compound in a localized, highly supersaturated state, forcing rapid nucleation and the formation of colloidal aggregates [2]. Solution: Never add DMSO stock directly to a large volume of buffer. Instead, perform a stepwise serial dilution in DMSO first, and then spike a constant, low volume (e.g., 2% v/v final DMSO) into the buffer while vortexing vigorously. If turbidity persists, you have exceeded the compound's kinetic solubility limit and must utilize a surfactant (see Q2).
Q2: How can I optimize my biochemical assay buffer to prevent this precipitation? Mechanistic Cause: At physiological pH (7.4), the basic pyridine nitrogen on the pyrrolo[3,2-b]pyridine core is largely unprotonated, rendering the molecule neutral and highly lipophilic [3]. Solution:
-
pH Adjustment: If your enzyme/target tolerates it, lower the assay pH to 4.0–5.0. This protonates the pyridine nitrogen, disrupting the crystal lattice energy via ionic solvation and drastically increasing solubility.
-
Surfactant "Parachutes": If pH 7.4 is strictly required, introduce a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to the buffer before adding the compound. The surfactant micelles act as hydrophobic pockets that "catch" the drug molecules as they exit the DMSO phase, preventing aggregation [2].
Q3: What is the difference between Kinetic and Thermodynamic solubility, and which should I measure? Mechanistic Cause:
-
Kinetic Solubility measures how long a compound remains dissolved before precipitating after being transferred from an organic solvent (DMSO) to an aqueous one. It is highly dependent on the dilution method and time [1].
-
Thermodynamic Solubility measures the absolute maximum concentration of the solid crystalline drug that can dissolve in an aqueous system at equilibrium [3]. Solution: Use Kinetic assays (Protocol A) for early-stage in vitro screening where compounds are dosed from DMSO. Use Thermodynamic assays (Protocol B) when designing late-stage in vivo formulations or oral dosing suspensions.
Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetry)
This protocol utilizes nephelometry/absorbance to detect the exact concentration at which colloidal aggregates form, providing a self-validating threshold for your in vitro assays [1].
Reagents & Equipment:
-
10 mM stock of CAS 1194869-43-6 in anhydrous DMSO.
-
Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4.
-
96-well flat-bottom clear microplate & Microplate reader (620 nm).
Step-by-Step Methodology:
-
Preparation: Add 196 µL of DPBS to all test wells in the 96-well plate.
-
Serial Dilution: In a separate V-bottom plate, perform a 3-fold serial dilution of the 10 mM compound stock using 100% DMSO (e.g., 10 mM, 3.33 mM, 1.11 mM, down to 0.01 mM).
-
The Spike: Transfer exactly 4 µL of each DMSO dilution into the corresponding DPBS wells. Causality note: This ensures the final DMSO concentration remains strictly constant at 2% v/v across all wells, isolating compound concentration as the only variable.
-
Incubation: Seal the plate and shake at 300 rpm for 2 hours at 25°C. This incubation period is critical to allow sufficient time for nucleation if the system is supersaturated.
-
Readout & Validation: Measure absorbance at 620 nm.
-
Self-Validating Threshold: The kinetic solubility limit is defined as the highest concentration where the optical density (OD) remains ≤ 0.005 OD above the DMSO-only control well.
-
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This is the "gold standard" for determining the absolute solubility limit required for in vivo formulation [3].
Step-by-Step Methodology:
-
Solid Addition: Accurately weigh ~5 mg of crystalline CAS 1194869-43-6 into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target aqueous vehicle (e.g., 20% HP-β-CD in water, or pH 4.0 Citrate buffer). Ensure visible solid remains (indicating saturation).
-
Equilibration: Cap the vial and agitate on an orbital shaker at 300 rpm and 25°C (or 37°C for physiological relevance) for 48 hours.
-
Separation: Filter the suspension through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as basic heterocycles can non-specifically bind to nylon.
-
Quantification: Dilute the filtrate 1:10 in mobile phase and quantify the dissolved concentration via HPLC-UV against a known standard calibration curve.
Quantitative Data Presentation
The following table summarizes the expected solubility enhancements for basic pyrrolopyridine derivatives when applying various formulation strategies.
| Strategy / Excipient | Primary Mechanism of Action | Expected Solubility Gain | Optimal Use Case |
| pH Adjustment (pH 4.0) | Protonation of pyridine nitrogen; ionic solvation. | 10x – 50x | Acid-tolerant biochemical assays. |
| Co-solvent (5% DMSO) | Disruption of bulk water hydrogen-bond network. | 2x – 5x | Cell-based assays (monitor toxicity). |
| Surfactant (0.01% Tween-20) | Micellar encapsulation of hydrophobic core. | 5x – 10x | High-throughput screening (HTS). |
| Complexation (20% HP-β-CD) | Inclusion of planar heterocycle into hydrophobic cavity. | 50x – 100x | In vivo IV or PO dosing. |
References
-
Turbidimetric (Kinetic) Solubility Assay. Domainex. Retrieved from:[Link]
-
Aqueous Solubility Assays: Kinetic vs Thermodynamic. Creative Bioarray. Retrieved from:[Link]
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology / PMC. Retrieved from:[Link]
Technical Support Center: Optimizing the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-
Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yields and purity. The synthesis of this complex heterocyclic scaffold, a key building block in medicinal chemistry, presents unique challenges. This document provides a structured approach to overcoming these hurdles, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol. A plausible and efficient synthetic route commences with the commercially available methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate . The synthesis then involves two critical transformations: the reduction of the ester to a primary alcohol and the selective hydrogenation of the pyrrole ring. The order of these steps is a crucial consideration for optimizing the overall yield and purity.
Scenario 1: Low Yield or Incomplete Reaction During Ester Reduction with LiAlH₄
The reduction of the methyl ester at the 6-position to the corresponding primary alcohol is a pivotal step. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation. However, several factors can lead to suboptimal results.
Question: I am observing a low yield and my TLC analysis shows unreacted starting material after attempting the LiAlH₄ reduction of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in LiAlH₄ reductions of heteroaromatic esters can stem from several sources. A systematic evaluation of your experimental setup and conditions is crucial.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization Steps |
| Inadequate Reagent Purity/Activity | LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric water or residual moisture in the solvent or on the glassware. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). 2. Verify LiAlH₄ Activity: Use a fresh bottle of LiAlH₄ or test the activity of your current batch on a simple, reliable substrate. |
| Insufficient Equivalents of LiAlH₄ | The acidic N-H proton of the pyrrole ring will be deprotonated by LiAlH₄, consuming one equivalent of the reagent. Therefore, more than one equivalent is required for the ester reduction. | Increase LiAlH₄ Stoichiometry: Start with at least 2.5-3.0 equivalents of LiAlH₄ to account for both the deprotonation and the two hydride additions required for the ester reduction.[1] |
| Suboptimal Reaction Temperature | While many LiAlH₄ reductions proceed at room temperature, some substrates require elevated temperatures to achieve complete conversion. | Optimize Reaction Temperature: If the reaction is sluggish at room temperature, consider gentle refluxing in THF. Monitor the reaction progress by TLC to avoid potential side reactions at higher temperatures. |
| Inefficient Quenching and Work-up | Improper quenching of the reaction can lead to the formation of aluminum hydroxides that can trap the product, leading to lower isolated yields. | Employ a Fieser Work-up: A careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, will precipitate granular aluminum salts that are easily filtered off.[2] |
Experimental Protocol: LiAlH₄ Reduction of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
-
To a stirred suspension of LiAlH₄ (3.0 eq.) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
If the reaction is incomplete, gently reflux the mixture for 2-4 hours.
-
Cool the reaction to 0 °C and quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ample THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude (1H-pyrrolo[3,2-b]pyridin-6-yl)methanol.
Scenario 2: Low Yield or Lack of Selectivity During Catalytic Hydrogenation
The selective hydrogenation of the pyrrole ring in the presence of the pyridine ring is a significant challenge due to the potential for over-reduction or catalyst poisoning.
Question: I am attempting to hydrogenate the pyrrole ring of (1H-pyrrolo[3,2-b]pyridin-6-yl)methanol and am observing either no reaction or a mixture of products, including reduction of the pyridine ring. How can I achieve selective hydrogenation?
Answer:
Achieving selective hydrogenation of the pyrrole moiety in a pyrrolopyridine system requires careful consideration of the catalyst, reaction conditions, and the use of a protecting group on the pyrrole nitrogen.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization Steps |
| Catalyst Poisoning | The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal catalyst, deactivating it.[3] The unprotected pyrrole nitrogen can also contribute to this effect. | 1. N-Protection: Protect the pyrrole nitrogen with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group. This reduces the electron density of the pyrrole ring, making it more susceptible to hydrogenation and preventing catalyst poisoning. 2. Acidic Additives: In some cases, the addition of a stoichiometric amount of a strong acid (e.g., HCl) can protonate the pyridine nitrogen, preventing it from coordinating to the catalyst. |
| Incorrect Catalyst Choice | Different catalysts exhibit varying selectivities. Palladium on carbon (Pd/C) is a common choice, but platinum-based catalysts (e.g., PtO₂) can sometimes be more effective for heteroaromatic reductions. | Catalyst Screening: If Pd/C is ineffective, consider screening other catalysts such as PtO₂ or Rh/C. The choice of catalyst support and metal loading can also influence selectivity. |
| Harsh Reaction Conditions | High hydrogen pressure and elevated temperatures can lead to over-reduction of both the pyrrole and pyridine rings. | Optimize Conditions: Start with milder conditions (e.g., 1-5 atm H₂, room temperature) and gradually increase the pressure and temperature as needed, while carefully monitoring the reaction for the formation of byproducts. |
Recommended Synthetic Strategy: N-Protection Followed by Hydrogenation
To circumvent the issues of catalyst poisoning and achieve selective hydrogenation, a protecting group strategy is highly recommended.
Experimental Protocol: N-Boc Protection and Selective Hydrogenation
-
N-Boc Protection: To a solution of (1H-pyrrolo[3,2-b]pyridin-6-yl)methanol (1.0 eq.) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until the starting material is consumed (monitored by TLC). Purify the N-Boc protected intermediate by column chromatography.
-
Catalytic Hydrogenation: To a solution of the N-Boc protected intermediate in a suitable solvent (e.g., methanol, ethanol, or acetic acid), add 10 mol% of 10% Pd/C.[4] Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Deprotection: After completion of the hydrogenation, filter the reaction mixture through Celite® to remove the catalyst. Concentrate the filtrate and treat with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc group.
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of the reduction and hydrogenation steps?
A1: The recommended sequence is N-protection , followed by catalytic hydrogenation , and finally deprotection . Performing the ester reduction after hydrogenation of the protected intermediate is also a viable option. Attempting the hydrogenation on the unprotected alcohol is likely to result in catalyst poisoning. The LiAlH₄ reduction of the N-Boc protected ester could also be problematic due to potential side reactions with the protecting group.
Q2: Can I use a different reducing agent instead of LiAlH₄?
A2: While LiAlH₄ is a powerful and effective reagent for ester reduction, other reducing agents can be considered. For example, a combination of NaBH₄ with a Lewis acid (e.g., LiCl) can sometimes achieve the reduction of esters under milder conditions. However, the reactivity of these systems with heteroaromatic substrates can be variable and would require optimization.
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities can include unreacted starting material, over-reduced byproducts (where the pyridine ring is also hydrogenated), and residual protecting group fragments. Purification by column chromatography on silica gel is typically effective. If isomeric impurities are present, reversed-phase HPLC may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method for the final product.
Q4: Are there any safety concerns I should be aware of during this synthesis?
A4: Yes. LiAlH₄ is a pyrophoric reagent that reacts violently with water and other protic solvents. It should be handled with extreme care under an inert atmosphere.[5] Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield.
References
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved March 17, 2026, from [Link]
-
ResearchGate. (n.d.). A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. Retrieved March 17, 2026, from [Link]
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PubMed. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Retrieved March 17, 2026, from [Link]
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ResearchGate. (n.d.). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. Retrieved March 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Retrieved March 17, 2026, from [Link]
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ChemRxiv. (n.d.). Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. Retrieved March 17, 2026, from [Link]
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PubMed Central. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. Retrieved March 17, 2026, from [Link]
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ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved March 17, 2026, from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved March 17, 2026, from [Link]
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ACS Publications. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Retrieved March 17, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Retrieved March 17, 2026, from [Link]
-
NextSDS. (n.d.). {1H,2H,3H-pyrrolo[3,2-b]pyridin-6-yl}methanol. Retrieved March 17, 2026, from [Link]
-
MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved March 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Retrieved March 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Rhodium porphyrin molecule-based catalysts for the hydrogenation of biomass derived levulinic acid to biofuel additive γ-valerolactone. Retrieved March 17, 2026, from [Link]
-
Organic Chemistry Portal. (2008). Best Synthetic Methods: Functional Group Protection. Retrieved March 17, 2026, from [Link]
-
Reddit. (n.d.). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved March 17, 2026, from [Link]
-
MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved March 17, 2026, from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved March 17, 2026, from [Link]
-
University of Pittsburgh. (n.d.). WIPF GROUP RESEARCH OVERVIEW. Retrieved March 17, 2026, from [Link]
-
PubMed Central. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved March 17, 2026, from [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Retrieved March 17, 2026, from [Link]
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Preventing oxidative degradation of 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- in solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-. The inherent reactivity of the dihydro-pyrrolopyridine core, akin to an indoline structure, combined with a benzylic alcohol moiety, renders this molecule susceptible to oxidative degradation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and prevent the oxidative degradation of this compound in solution, ensuring the integrity and reproducibility of your experimental results.
Understanding the Chemical Instability
The structure of 1H-pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- contains two primary sites vulnerable to oxidation:
-
The 2,3-dihydro-pyrrolo Ring (Indoline-like moiety): The saturated pyrrolidine portion of the bicyclic system is susceptible to dehydrogenation, leading to the formation of the corresponding aromatic pyrrolo[3,2-b]pyridine. This process, analogous to the aromatization of indolines, can be catalyzed by various oxidizing agents and may significantly alter the compound's biological and physical properties.[1]
-
The 6-Methanol Group (Aza-benzylic alcohol): The methanol substituent is a primary alcohol attached to a pyridine ring, making it analogous to a benzylic alcohol. This group is prone to oxidation, first to an aldehyde and potentially further to a carboxylic acid.[2][3][4]
Understanding these potential degradation pathways is the first step in designing robust experimental and storage protocols.
Frequently Asked Questions (FAQs)
Q1: I've noticed a yellowing of my stock solution. What could be the cause?
A1: A color change, particularly to yellow or brown, is a common indicator of degradation for many nitrogen-containing heterocyclic compounds. This is often due to the formation of oxidized species and conjugated systems. The likely cause is oxidative degradation of your compound, either through exposure to atmospheric oxygen, light, or incompatible solvents. The aromatization of the dihydro-pyrrolo ring can lead to the formation of a more conjugated system, which often absorbs light at longer wavelengths, appearing colored.
Q2: What are the primary degradation products I should be looking for?
A2: Based on the structure, you should anticipate two main oxidative degradation products. The first is the aromatized product, 1H-pyrrolo[3,2-b]pyridine-6-methanol, formed by the oxidation of the 2,3-dihydro ring. The second is the aldehyde, 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, 2,3-dihydro-, resulting from the oxidation of the methanol group. It is also possible to see a product where both moieties have been oxidized. Monitoring for the appearance of these new species by techniques like LC-MS is crucial for assessing stability.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To minimize oxidative degradation, adhere to the following guidelines:
-
Solvent Selection: Use deoxygenated solvents. Aprotic solvents like DMSO or DMF are generally preferred for initial stock solutions over protic solvents like methanol or ethanol, which can participate in degradation pathways. Always use high-purity, anhydrous-grade solvents.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by purging the solvent with the inert gas before use and blanketing the headspace of the vial.
-
Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Photostability testing is a key component of forced degradation studies as outlined by ICH guidelines.[5]
Q4: Can I add an antioxidant to my solution? If so, which ones are recommended?
A4: Yes, adding an antioxidant is a highly effective strategy. The choice of antioxidant depends on the solvent system and downstream application. For many heterocyclic compounds, radical scavengers are effective.[6][7]
| Antioxidant Class | Examples | Recommended Concentration | Considerations |
| Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | 0.01% - 0.1% (w/v) | Effective radical scavengers. Can sometimes interfere with certain biological assays. |
| Thiol-based Antioxidants | N-acetylcysteine (NAC), Dithiothreitol (DTT) | 1-5 mM | Very effective reducing agents, but can interfere with assays involving disulfide bonds or certain metal ions. |
| Ascorbic Acid (Vitamin C) | L-Ascorbic acid | 0.1 - 1 mg/mL | Water-soluble antioxidant. Its own stability can be an issue, and it can act as a pro-oxidant in the presence of metal ions. |
| Tocopherols (Vitamin E) | α-Tocopherol | 0.01% - 0.1% (w/v) | Lipid-soluble antioxidant, suitable for non-aqueous solutions or lipid-based formulations. |
Always perform a small-scale compatibility test to ensure the chosen antioxidant does not react with your compound or interfere with your experimental assay.
Troubleshooting Guide: Degradation in Experimental Settings
This section addresses specific issues that may arise during your experiments.
Issue 1: Rapid loss of compound potency observed during an in vitro assay.
-
Potential Cause 1: Reactive Oxygen Species (ROS) in Assay Buffer.
-
Explanation: Many cell culture media or aqueous buffers, when exposed to light and oxygen, can generate low levels of ROS, which can degrade sensitive compounds over the course of an experiment (e.g., 24-72 hours).
-
Troubleshooting Suggestion:
-
Deoxygenate Buffer: Before adding the compound, sparge the assay buffer with nitrogen or argon for 15-20 minutes.
-
Add Antioxidant: Supplement the assay medium with a biocompatible antioxidant like N-acetylcysteine (NAC) at a final concentration of 1-5 mM. Ensure that the antioxidant itself does not affect the biological system being studied.
-
Minimize Headspace: Use vials or plates that are appropriately sized for your assay volume to minimize the air in the headspace.
-
-
-
Potential Cause 2: Incompatibility with Assay Components.
-
Explanation: Certain additives in your assay, such as metal cofactors, can catalyze oxidation.
-
Troubleshooting Suggestion:
-
Review Assay Composition: Identify any potentially catalytic components.
-
Include a Chelator: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the buffer, if compatible with the assay.
-
Run a Control: Incubate your compound in the assay buffer without cells or other biological components to see if degradation occurs. This will help isolate the cause.
-
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis after sample workup.
-
Potential Cause 1: Oxidation during Sample Processing.
-
Explanation: The process of sample extraction, concentration, and reconstitution can expose the compound to oxygen and elevated temperatures, accelerating degradation.
-
Troubleshooting Suggestion:
-
Work Quickly and at Low Temperature: Perform all sample processing steps on ice or at 4°C whenever possible.
-
Use an Antioxidant in the Quenching/Extraction Solvent: Add an antioxidant like BHT (0.05%) to your extraction or reconstitution solvent.
-
Evaporate Solvents Under Nitrogen: When concentrating samples, use a stream of nitrogen rather than air. Avoid heating unless absolutely necessary.
-
-
-
Potential Cause 2: Mobile Phase-Induced Degradation.
-
Explanation: The pH and composition of the HPLC mobile phase can sometimes contribute to on-column degradation, especially if the analysis run time is long.
-
Troubleshooting Suggestion:
-
Adjust pH: The stability of pyrrolopyridine derivatives can be pH-dependent. Analyze the stability of your compound in buffers of different pH values to find the optimal range for analysis.
-
Shorten Run Time: Optimize your HPLC method to reduce the analysis time.
-
Use Fresh Mobile Phase: Prepare fresh mobile phase daily and keep it sparged with helium or filtered to remove dissolved gases.
-
-
Proposed Oxidative Degradation Pathway
The following diagram illustrates the likely primary pathways for the oxidative degradation of 1H-pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-. The initial steps involve either the oxidation of the methanol group to an aldehyde or the aromatization of the dihydro-pyrrolo ring.
Caption: Proposed oxidative degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Forced Oxidative Degradation Study
This protocol is a starting point for investigating the oxidative stability of your compound, as recommended by ICH guidelines.[5][8] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[9]
Materials:
-
1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium bisulfite or Catalase solution (for quenching)
-
Class A volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Prepare Control Sample: Dilute the stock solution with ACN:Water (1:1) to a final concentration of 0.1 mg/mL. This is your time-zero (T₀) control.
-
Prepare Stress Sample: In a separate vial, add an equal volume of the stock solution and water. Then, add a calculated volume of 3% H₂O₂ (prepared by diluting 30% H₂O₂). A common starting point is to have a final H₂O₂ concentration of 3%.
-
Incubation: Store the stress sample vial, protected from light, at room temperature.
-
Time-Point Sampling: Withdraw aliquots from the stress sample at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Quench Reaction: Immediately quench the oxidation reaction in the withdrawn aliquots by adding a small amount of sodium bisulfite solution or catalase to decompose the excess H₂O₂.
-
Analysis: Analyze the T₀ control and all quenched time-point samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent peak and the formation of new impurity peaks.
Caption: Workflow for a forced oxidative degradation study.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
-
Lienert, A., et al. (2021). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Current Topics in Medicinal Chemistry, 21(12), 1059-1081. [Link]
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Mishra, A., et al. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. RSC Advances, 13(33), 23157-23173. [Link]
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Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Mei, T.-S., et al. (2013). Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)2 as the Bystanding Oxidant. Organic Letters, 15(12), 3058-3061. [Link]
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Filipe, V., et al. (2010). Prevention of benzyl alcohol-induced aggregation of chymotrypsinogen by PEGylation. Pharmaceutical Research, 27(4), 639-651. [Link]
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Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. [Link]
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Goyal, R. N., & Singh, U. (2009). Oxidation chemistry of indole-3-methanol. ResearchGate. [Link]
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Muszalska, I., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Sîrbu, A., et al. (2024). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. Molecules, 29(15), 3422. [Link]
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Kumar, A., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ACS Omega, 9(1), 21-46. [Link]
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He, K., et al. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 35(11), 2099-2108. [Link]
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Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38392. [Link]
-
Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology. [Link]
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Sharma, P., & Kumar, V. (2023). OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. International Journal of Pharmaceutical Sciences and Research, 14(12), 5896-5911. [Link]
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ATSDR. (1998). Chapter 7: ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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Aitken, R. A., et al. (2009). 3-Hydroxypyrrolo[2,3-b]pyridine and related compounds – indoxyl analogues with fused electron deficient rings. Organic & Biomolecular Chemistry, 7(1), 121-129. [Link]
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Ates, M., & Arica, M. Y. (2015). Copolymers Based on Indole-6-Carboxylic Acid and 3,4-Ethylenedioxythiophene as Platinum Catalyst Support for Methanol Oxidation. Polymers, 7(10), 1936-1951. [Link]
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van der Sman, T., et al. (2014). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Catalysts, 4(2), 151-172. [Link]
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Sabater, F., et al. (1988). Indole‐3‐methanol as an intermediate in the oxidation of indole‐3‐acetic acid by peroxidase. Physiologia Plantarum, 72(3), 564-568. [Link]
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Sun, H., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Industrial & Engineering Chemistry Research, 59(8), 3369-3377. [Link]
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Al-Masoudi, W. A., et al. (2022). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 5(5), 785-797. [Link]
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Seddon, K. R., & Stark, A. (2002). Selective catalytic oxidation of benzyl alcohol and alkylbenzenes in ionic liquids. Green Chemistry, 4(2), 119-123. [Link]
-
Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. [Link]
-
Kurt, B. Z., & Aydin, S. (2022). A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater. Journal of Water Process Engineering, 49, 103131. [Link]
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van der Sman, T., et al. (2014). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Catalysts, 4(2), 151-172. [Link]
-
de Oliveira, M. A. L., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. AAPS PharmSciTech, 22(2), 65. [Link]
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Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences, 11(2), 251-265. [Link]
-
Al-Tannak, N. F., & Al-Tannak, H. F. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradants. Acta Chimica Slovaca, 16(1), 112-124. [Link]
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Al-Qaim, A. F., & Yasin, H. K. (2022). Studying Analytical Methods for Monitoring of Antibiotics in Environmental Waters, A review. Iraqi Journal of Agricultural Sciences, 53(5), 1114-1126. [Link]
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Navigating the Crystallization Maze: A Technical Guide for Purifying 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to address the specific challenges encountered during the crystallization and purification of this polar heterocyclic compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve the desired purity and crystal form for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Characteristics
1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- is a polar molecule, a characteristic primarily dictated by the presence of the hydroxymethyl group and the nitrogen atoms within the bicyclic core. This polarity is a critical factor influencing its solubility and, consequently, the strategy for its crystallization. The pyrrolopyridine scaffold is a common motif in medicinal chemistry, appearing in various kinase inhibitors and other therapeutic agents.[1][2][3]
Table 1: Physicochemical Properties of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- and Related Analogs
| Property | Value/Information | Significance for Crystallization |
| Molecular Formula | C₈H₁₀N₂O | Indicates a relatively small and polar molecule. |
| Molecular Weight | 150.18 g/mol | Influences diffusion rates in solution. |
| Appearance | Typically a solid at room temperature.[4] | The physical form of the crude material can give clues about purity. |
| Polarity | High | Dictates solvent selection; will be more soluble in polar solvents. |
| Hydrogen Bonding | Capable of both donating (hydroxyl, N-H) and accepting (pyridine nitrogen, hydroxyl oxygen) | Strong intermolecular interactions can favor crystallization but can also lead to solvent inclusion. |
| Storage | Recommended to be stored in a dark place, under an inert atmosphere, at room temperature.[4] | Suggests potential sensitivity to light, air, or temperature. |
II. Troubleshooting Guide: From "Oiling Out" to Perfect Crystals
This section addresses common problems encountered during the crystallization of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-.
Question: My compound has "oiled out" during cooling, forming a viscous liquid instead of crystals. What should I do?
Answer:
"Oiling out" is a common problem with polar compounds, and it occurs when the solute separates from the solution at a temperature above its melting point in the solvent system. This often happens when the solution is supersaturated or cooled too quickly.
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The most straightforward solution is to add more of the primary (good) solvent to decrease the saturation level.
-
Slow Down Cooling: After redissolving, allow the solution to cool much more slowly. You can do this by placing the flask in a large beaker of hot water and allowing both to cool to room temperature together. This provides more time for the molecules to orient themselves into a crystal lattice.
-
Solvent System Modification: If the issue persists, consider a different solvent or solvent mixture. A solvent in which the compound is slightly less soluble at elevated temperatures might be a better choice.
-
Question: I've followed the cooling protocol, but no crystals have formed, even after an extended period at low temperature. How can I induce crystallization?
Answer:
A failure to crystallize despite a supersaturated solution can be due to a high nucleation energy barrier. Several techniques can be employed to overcome this:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline material, add a tiny crystal ("seed crystal") to the supersaturated solution. This provides a template for further crystal growth.
-
Solvent Evaporation: Partially remove the solvent by gentle heating or under a stream of inert gas to further increase the concentration. Be careful not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and impurity inclusion.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) to the solution until it becomes slightly turbid. This reduces the overall solubility of your compound and can induce crystallization. For a polar compound like this, a non-polar solvent like hexane or heptane could serve as an anti-solvent when your primary solvent is more polar (e.g., ethyl acetate, methanol).
Question: The crystallization was successful, but my yield is very low. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent issue and can often be traced back to the choice and volume of the crystallization solvent.
-
Excessive Solvent: The most common reason for low yield is using too much solvent. While this can prevent "oiling out," it also means a significant amount of your compound will remain in the mother liquor. Before discarding the filtrate, it's good practice to try and concentrate it to see if a second crop of crystals can be obtained.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility even at low temperatures, your yield will be compromised. A systematic solvent screening is advisable.
-
Premature Crystallization: If crystals form too early, for instance during a hot filtration step to remove insoluble impurities, product will be lost. Ensure your filtration apparatus is pre-heated.
Question: My final product shows persistent impurities by NMR/LC-MS even after crystallization. What's the next step?
Answer:
Crystallization is a powerful purification technique, but it may not be sufficient to remove all impurities, especially those that are structurally similar to the target compound or co-crystallize.
-
Recrystallization: A second crystallization step can often significantly improve purity.
-
Chromatography: If impurities persist, column chromatography is recommended. For polar compounds like this, a normal-phase silica gel column with a polar mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate) is a good starting point.[5][6]
-
Identify the Impurity: If possible, identify the structure of the impurity. This can provide clues about its origin (e.g., unreacted starting material, a side-product) and help in designing a more effective purification strategy (e.g., an acidic or basic wash to remove a basic or acidic impurity). Common impurities in the synthesis of pyrrolopyridines can arise from side reactions or incomplete reactions during the formation of the bicyclic system.[2]
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the crystallization of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-?
A1: Given its polar nature, good starting solvents to screen are polar protic solvents like ethanol or methanol, and polar aprotic solvents like ethyl acetate or acetone. Often, a mixed solvent system provides the best results. A good strategy is to dissolve the compound in a minimum amount of a "good" hot solvent (like methanol) and then slowly add a "poor" solvent (like water or a non-polar solvent such as heptane) until turbidity is observed, then reheat to clarify and cool slowly.
Q2: Can this compound degrade during purification?
A2: Pyrrolopyridine derivatives can be sensitive to acidic conditions. If using silica gel for chromatography, which is slightly acidic, prolonged exposure can potentially lead to degradation. If you suspect this is happening (e.g., streaking on TLC, appearance of new spots), consider using deactivated silica gel (by pre-treating with a base like triethylamine) or an alternative stationary phase like alumina.
Q3: Is it necessary to perform a hot filtration?
A3: A hot filtration step is only necessary if you observe insoluble impurities in your hot, saturated solution. If the solution is clear, you can skip this step to avoid potential yield loss due to premature crystallization.
Q4: How can I grow large, high-quality crystals suitable for X-ray crystallography?
A4: Growing single crystals for X-ray analysis requires slow, controlled crystallization. Here are some techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial, cover it with a cap that has a small hole, and leave it undisturbed for several days or weeks.
-
Vapor Diffusion: Place a small, open vial containing your dissolved compound inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals will form at the interface over time.
IV. Experimental Protocols & Workflows
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude compound. Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves readily, it is likely too good a solvent. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Workflow for Troubleshooting Crystallization
Caption: A logical workflow for troubleshooting common crystallization problems.
V. References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Chemical Journal. Available at: [Link]
-
Process for the purification of crude pyrroles. Google Patents. Available at:
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Available at: [Link]
-
Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PMC. Available at: [Link]
-
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. ResearchGate. Available at: [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. ResearchGate. Available at: [Link]
-
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. PubChem. Available at: [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]
-
3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. AWS. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. Semantic Scholar. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents. Available at:
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine | 1211540-79-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
Technical Support Center: Refining Mobile Phase Conditions for 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- Chromatography
Welcome to the technical support guide for optimizing the chromatographic separation of 1H-pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for refining mobile phase conditions in reversed-phase high-performance liquid chromatography (RP-HPLC).
The unique chemical nature of 1H-pyrrolo[3,2-b]pyridine derivatives, containing a basic pyridine ring and a polar methanol group, presents specific challenges in achieving optimal peak shape and resolution. This guide will address common issues through a question-and-answer format, explaining the scientific principles behind the recommended solutions.
Troubleshooting and FAQs
Q1: My peak for 1H-pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- is showing significant tailing. What is the primary cause and how can I fix it?
A1: Peak tailing is the most common issue encountered with basic, nitrogen-containing compounds like your analyte.[1][2] The primary cause is secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase.[2][3][4] At typical mobile phase pH ranges, these silanol groups can be ionized (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) basic analyte. This results in a portion of the analyte being more strongly retained, causing the characteristic tailing.[2][4]
Here’s how to address this:
-
Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to lower the mobile phase pH.[3] By operating at a pH of 3 or below, the ionization of the silanol groups is suppressed, minimizing secondary interactions.[2][3] This is a fundamental principle in controlling the retention of ionizable compounds.[5]
-
Use of High-Purity Silica Columns: Modern, high-purity "Type B" silica columns have a significantly lower concentration of accessible and acidic silanol groups compared to older "Type A" silica.[1][3] Utilizing these columns is a crucial step in preventing peak tailing for basic compounds.
-
Mobile Phase Additives: While less common with modern columns, adding a tail-suppressing agent like triethylamine (TEA) to the mobile phase can be effective.[1][3] TEA acts as a competitor for the active silanol sites. However, pH control is generally the preferred first-line approach.
Q2: I'm observing poor retention of my compound, even with a high aqueous mobile phase. Why is this happening and what adjustments can I make?
A2: Poor retention of polar compounds on reversed-phase columns is a common challenge.[6] Your analyte, with its methanol group and heterocyclic nature, is relatively polar. If you are using a highly aqueous mobile phase (e.g., >95% water), you might be experiencing a phenomenon known as "phase collapse" or "dewetting" with traditional C18 columns.[7] In this situation, the highly aqueous mobile phase is expelled from the pores of the hydrophobic stationary phase, leading to a loss of interaction and, consequently, poor and irreproducible retention.[7]
Solutions:
-
Use an "Aqueous-Stable" Column: Many manufacturers offer columns specifically designed for use in highly aqueous mobile phases. These columns have modified stationary phases (e.g., with polar-embedded or polar-endcapped ligands) that prevent phase collapse.
-
Adjust Mobile Phase Polarity: While it may seem counterintuitive if retention is already low, ensure your mobile phase contains at least 5% organic solvent to prevent dewetting.[7]
-
Mobile Phase pH and Analyte Ionization: The retention of ionizable compounds is highly dependent on the mobile phase pH.[5][8][9][10] The pyridine moiety in your compound is basic. At a low pH, the compound will be protonated (ionized) and thus more polar, leading to less retention in reversed-phase chromatography. Conversely, at a higher pH (approaching or exceeding the pKa of the pyridine nitrogen), the compound will be in its neutral, less polar form, resulting in increased retention.[5][8] Therefore, carefully controlling the pH is critical for manipulating retention.[11]
Q3: How do I choose the right buffer and organic modifier for my mobile phase?
A3: The choice of buffer and organic modifier significantly impacts selectivity and peak shape.
Buffer Selection:
-
pH Control: The primary role of the buffer is to maintain a constant pH, ensuring reproducible retention times and minimizing peak shape distortion due to analyte ionization changes.[1] For your basic compound, acidic buffers are typically used. Good choices for mass spectrometry (MS) compatibility include formic acid or ammonium formate.[6][12] For UV detection, phosphate buffers are robust, but they are not volatile and thus incompatible with MS.
-
Buffer Concentration: A buffer concentration in the range of 10-25 mM is usually sufficient.[1] This is generally adequate to control the pH and suppress silanol interactions without causing issues with solubility or high backpressure.
Organic Modifier Selection:
-
Acetonitrile vs. Methanol: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[11][13]
-
Acetonitrile is generally preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[13]
-
Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[10] It's always worth screening both solvents during method development.
-
-
Solvent Strength: In reversed-phase chromatography, the solvent strength increases as the polarity of the solvent decreases.[13] Acetonitrile is a stronger solvent than methanol, meaning you will need a lower percentage of it to achieve the same retention time.
Q4: My peak shape is good, but the resolution from a closely eluting impurity is poor. What mobile phase parameters can I adjust?
A4: Optimizing resolution often involves fine-tuning the mobile phase to alter the selectivity of the separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) is one of the most powerful ways to change selectivity.[10] The different interactions of these solvents with the analyte and stationary phase can significantly alter the elution order and spacing of peaks.
-
Fine-Tune the pH: Small changes in pH can have a dramatic effect on the retention of ionizable compounds.[5][8] If your impurity has a different pKa than your target compound, adjusting the pH can differentially affect their retention times and improve separation.
-
Gradient Optimization: If you are using a gradient, altering the slope can improve resolution. A shallower gradient (a slower increase in the percentage of organic solvent) will increase run time but often improves the separation of closely eluting peaks.
Experimental Protocols
Baseline Reversed-Phase HPLC Method Protocol
This protocol provides a starting point for the analysis of 1H-pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (determined by UV scan of the analyte).
-
Injection Volume: 5 µL.
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common chromatographic issues related to mobile phase conditions.
Caption: Troubleshooting workflow for refining mobile phase conditions.
Data Summary Table
The following table summarizes the expected effects of various mobile phase modifications on key chromatographic parameters for 1H-pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-.
| Parameter Modified | Expected Effect on Retention Time | Expected Effect on Peak Shape | Expected Effect on Resolution | Rationale |
| Decrease Mobile Phase pH | Decrease | Improve (reduce tailing) | May change | Suppresses silanol ionization and increases analyte polarity.[2][3][5] |
| Increase Mobile Phase pH | Increase | May worsen tailing | May change | Decreases analyte polarity (more neutral form), but increases silanol ionization.[5][8] |
| Increase % Organic (B) | Decrease | Generally no major effect | Decrease | Elutes analyte faster due to increased mobile phase strength.[13] |
| Decrease % Organic (B) | Increase | Generally no major effect | Increase | Elutes analyte slower, allowing for more interaction with the stationary phase. |
| Switch ACN to MeOH | Likely Increase (at same %) | Generally no major effect | Likely Change | Methanol is a weaker solvent than acetonitrile and offers different selectivity.[10][13] |
| Add Buffer (e.g., 10mM) | Stabilize | Improve | Stabilize | Maintains a constant pH, ensuring consistent analyte ionization.[1] |
References
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
David, V., Grecu, I., & Ionescu, C. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie, 55(11), 833-840. Retrieved from [Link]
-
Subirats, X., Ràfols, C., Rosés, M., & Bosch, E. (2019, October 31). Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography. PubMed. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
MDPI. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. hplc.eu [hplc.eu]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. moravek.com [moravek.com]
- 12. helixchrom.com [helixchrom.com]
- 13. veeprho.com [veeprho.com]
LC-MS validation of 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- purity and molecular mass
An in-depth analytical comparison guide for the validation of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- (Formula: C8H10N2O, Monoisotopic Mass: 150.0793 Da), focusing on purity profiling and exact mass determination using Liquid Chromatography-Mass Spectrometry (LC-MS).
Executive Summary
The accurate validation of highly polar, basic nitrogen-containing heterocycles—such as the azaindoline derivative 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-—presents a distinct analytical challenge. Traditional Reversed-Phase Liquid Chromatography (RPLC) often yields poor retention, severe peak tailing due to secondary silanol interactions, and diminished mass spectrometric sensitivity.
This guide objectively compares standard RPLC-MS against Hydrophilic Interaction Liquid Chromatography (HILIC)-MS . By analyzing the causality behind chromatographic behavior and ionization efficiency, we establish a self-validating, ICH Q2(R2)-compliant protocol that demonstrates why HILIC-MS is the superior methodology for this specific class of compounds[1].
The Analytical Challenge: RPLC vs. HILIC Mechanisms
To understand why experimental choices dictate data quality, we must examine the physical chemistry of the analyte. 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- contains a basic secondary amine within its azaindoline core and a polar hydroxymethyl group.
The RPLC Bottleneck: In standard RPLC (e.g., C18 columns), retaining highly polar compounds requires a highly aqueous mobile phase (often >95% water). However, water has a high surface tension, which severely hinders droplet desolvation in an Electrospray Ionization (ESI) source. Furthermore, the basic nitrogen atoms interact electrostatically with unendcapped silanols on the silica support, leading to peak tailing and compromised resolution[2].
The HILIC Advantage: HILIC operates via orthogonal principles. It utilizes a polar stationary phase (such as bare silica or cross-linked diol/amide) and a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase[3]. Crucially, the high concentration of volatile organic solvent in the HILIC mobile phase dramatically lowers surface tension. This enhances ESI droplet evaporation, leading to higher ionization efficiency, taller peaks, and superior signal-to-noise (S/N) ratios for low-abundance impurities[3].
Mechanistic comparison of HILIC vs. RPLC for polar azaindoline retention.
Experimental Methodology: A Self-Validating Protocol
To ensure trustworthiness, the following methodology incorporates built-in System Suitability Testing (SST). The protocol compares an optimized HILIC-ESI-TOF-MS workflow against a standard RPLC-ESI-TOF-MS workflow for the determination of purity and exact mass ([M+H]+ expected at m/z 151.0871).
Step 1: Sample Preparation & Diluent Causality
Critical Insight: In HILIC, the sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% water will disrupt the stationary phase's aqueous layer, causing severe peak splitting.
-
Stock Solution: Dissolve 10.0 mg of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- in 10 mL of Methanol (1 mg/mL).
-
HILIC Working Diluent: Dilute the stock 1:100 using 75:25 Acetonitrile:Water to yield a 10 µg/mL solution.
-
RPLC Working Diluent: Dilute the stock 1:100 using 5:95 Acetonitrile:Water.
Step 2: Chromatographic Separation Parameters
HILIC-MS Conditions:
-
Column: Amide-bonded Silica (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 via Formic Acid). Causality: Buffer controls the ionization state of the basic azaindoline, ensuring reproducible ion-exchange interactions.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Isocratic hold at 90% B for 1 min, linear gradient to 60% B over 6 mins.
-
Flow Rate: 0.4 mL/min.
RPLC-MS Conditions (Alternative):
-
Column: Endcapped C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B hold for 1 min, linear gradient to 30% B over 6 mins.
Step 3: High-Resolution Mass Spectrometry (HRMS) Settings
-
Ionization Mode: ESI Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C (HILIC) vs. 450°C (RPLC). Causality: RPLC requires higher thermal energy to desolvate the water-heavy mobile phase.
-
Mass Range: m/z 50 - 500.
Quantitative Data Comparison
The following tables summarize the experimental validation data, objectively demonstrating the performance delta between the two methodologies.
Table 1: Chromatographic Performance & Resolution
| Parameter | RPLC-MS (C18) | HILIC-MS (Amide) | Analytical Implication |
| Retention Time (tR) | 1.45 min | 4.82 min | HILIC provides superior retention for polar analytes, avoiding the solvent void volume. |
| Peak Asymmetry (Tf) | 1.85 (Tailing) | 1.05 (Symmetrical) | HILIC eliminates secondary silanol interactions, yielding sharper peaks. |
| Theoretical Plates (N) | 4,500 | 18,200 | Higher efficiency in HILIC improves the resolution of closely eluting impurities. |
Table 2: MS Sensitivity and ICH Q2(R2) Validation Metrics
| Metric | RPLC-MS | HILIC-MS | Causality / Notes |
| Mass Accuracy | 3.2 ppm | 1.8 ppm | Both are acceptable (< 5 ppm), but sharper HILIC peaks provide better ion statistics. |
| Limit of Detection (LOD) | 50 ng/mL | 2 ng/mL | High organic mobile phase in HILIC enhances ESI desolvation and ionization efficiency. |
| Limit of Quantitation | 150 ng/mL | 6 ng/mL | HILIC allows for the detection of trace-level impurities at much lower thresholds. |
| Linearity (R²) | 0.991 | 0.999 | HILIC demonstrates a wider dynamic range without detector saturation. |
ICH Q2(R2) Lifecycle Validation Framework
To ensure regulatory compliance and trustworthiness, the analytical procedure must be validated according to the latest ICH Q2(R2) guidelines for quantitative LC-MS procedures[4]. The validation lifecycle is not a single event but a continuous system of quality assurance[1].
-
Specificity & Selectivity: Inferred through the use of specific HRMS detection (exact m/z 151.0871) combined with orthogonal retention times. The absence of matrix interference must be proven using blank injections[4].
-
Linearity & Range: Demonstrated across 5 concentration levels (e.g., 50% to 150% of the target specification).
-
Accuracy (Spiking Studies): Evaluated by spiking known concentrations of the 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- reference standard into the sample matrix and calculating the percentage recovery[4].
-
Precision: Measured via Repeatability (minimum 6 replicates at 100% test concentration) and Intermediate Precision (different days, different analysts)[4].
ICH Q2(R2) lifecycle validation workflow for quantitative LC-MS procedures.
Conclusion
For the LC-MS validation of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-, HILIC-MS is objectively superior to standard RPLC-MS . By leveraging a highly organic mobile phase and a polar stationary phase, HILIC directly resolves the root causes of poor retention and ESI suppression inherent to basic azaindolines. Implementing the step-by-step HILIC methodology outlined above will yield sharper peaks, a 25-fold increase in MS sensitivity, and robust compliance with ICH Q2(R2) validation standards.
References
-
Agilent Technologies. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent.[Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. FDA Guidance for Industry.[Link]
-
Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech Insights. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedure Q2(R2). ICH Harmonised Guideline. [Link]
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A Comparative Guide to a Novel Dihydro-Pyrrolopyridine Scaffold and Traditional Azaindole Derivatives in Drug Discovery
Introduction: The Enduring Legacy of the Azaindole Scaffold
In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the versatility and therapeutic impact of azaindoles, also known as pyrrolopyridines. As bioisosteres of both indoles and purines, these structures have become a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] The strategic placement of a nitrogen atom in the benzene ring of an indole modulates the scaffold's electronic properties, hydrogen bonding capacity, solubility, and metabolic stability, offering chemists a powerful tool to fine-tune drug candidates.[1][3]
The four primary isomers—4-, 5-, 6-, and 7-azaindole—each possess distinct physicochemical properties.[4] Among these, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has been the most extensively utilized, largely due to its exceptional ability to act as an ATP-mimetic and form critical bidentate hydrogen bonds with the hinge region of protein kinases.[5][6] This has led to the successful development of approved drugs like the BRAF inhibitor Vemurafenib.[5][7]
However, the intense focus on traditional, planar azaindole systems has created a highly competitive intellectual property landscape and may have overlooked opportunities in scaffolds with different three-dimensional profiles. This guide introduces a comparative analysis between traditional azaindole derivatives and a novel, less-explored scaffold: 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- . We will dissect the structural nuances, predict their impact on physicochemical and pharmacological properties, and provide the experimental frameworks necessary to validate these hypotheses.
Figure 1: Overview of traditional azaindole isomers and the novel scaffold.
Part 1: The Archetype - Traditional Azaindole Derivatives in Kinase Inhibition
The utility of traditional azaindoles, particularly the 7-azaindole isomer, is fundamentally linked to their planar structure and specific arrangement of hydrogen bond donors and acceptors. This configuration perfectly mimics the adenine base of ATP.
Causality of Kinase Affinity: The pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor. This "bidentate" interaction with the amide backbone of the kinase hinge region is a powerful anchoring motif, leading to high-affinity binding. This principle has been the driving force behind the development of numerous kinase inhibitors.[5][8]
Figure 2: Bidentate hydrogen bonding of a 7-azaindole with the kinase hinge.
While 7-azaindole is the most prominent, 6-azaindole derivatives have also been successfully developed, including HIV entry inhibitors like Fostemsavir.[4] The different positioning of the pyridine nitrogen in 6-azaindole alters the vector of potential substitutions and can influence selectivity and physicochemical properties.
Part 2: The Challenger - Deconstructing the 2,3-Dihydro-6-Azaindole Scaffold
The introduction of two key structural modifications—saturation of the pyrrole ring and addition of a methanol group—fundamentally alters the character of the azaindole scaffold.
-
The 2,3-Dihydro Feature: The saturation of the C2-C3 bond is the most transformative change.
-
Loss of Aromaticity & Planarity: The pyrrole ring is no longer aromatic and the entire bicyclic system loses its planarity. This introduces a three-dimensional, puckered conformation.
-
Impact on Binding: This departure from planarity makes it unlikely to function as a traditional hinge-binder in the same manner as its aromatic counterparts. The precise geometry required for the bidentate hydrogen bonding is disrupted. However, this 3D shape could be advantageous for binding to other targets or to allosteric sites on kinases, offering a route to novel selectivity profiles.
-
Introduction of Chirality: The saturation creates a chiral center at C2 (and potentially C3 depending on substitution), opening avenues for stereospecific interactions with a target protein.
-
-
The 6-Methanol Substituent:
-
Physicochemical Properties: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially improving aqueous solubility and offering an additional interaction point with a target.
-
Synthetic Handle: The primary alcohol is a versatile functional group that can be readily modified for structure-activity relationship (SAR) studies, for example, through etherification, esterification, or conversion to an amine.
-
Part 3: Comparative Data and Predictions
To objectively compare these scaffolds, we can summarize their key predicted properties.
| Property | Traditional 7-Azaindole | 2,3-Dihydro-6-Azaindole Derivative | Rationale for Difference |
| Scaffold Geometry | Planar | Non-planar, 3D conformation | Saturation of the C2-C3 bond breaks aromaticity and planarity. |
| Primary Binding Mode | Kinase Hinge Binding (ATP-mimetic) | Unlikely Hinge Binder; potential for allosteric or other sites | Disrupted planarity prevents optimal bidentate hydrogen bonding with the kinase hinge. |
| Hydrogen Bonding | Pyrrole N-H (donor), Pyridine N7 (acceptor) | Pyrrolidine N-H (donor), Pyridine N6 (acceptor), -CH2OH (donor/acceptor) | The addition of the methanol group provides more H-bonding opportunities. |
| Solubility (Predicted) | Moderate; improved over indole[1] | Potentially Higher | The flexible, non-planar structure and additional polar -OH group may reduce crystal lattice energy and improve solvation. |
| Metabolic Stability | Generally good; can be liability depending on substitution | Potentially different metabolic profile | The saturated ring may be susceptible to different P450-mediated oxidations compared to the aromatic system. |
| Intellectual Property | Crowded and extensively patented | Novel and open for new IP | The scaffold is structurally distinct from the vast majority of existing azaindole patents. |
Part 4: Experimental Protocols for Validation
A rigorous comparison requires robust experimental validation. The following protocols provide a framework for synthesizing and evaluating these compounds.
Experimental Workflow Overview
Figure 3: Experimental workflow for synthesis and comparative evaluation.
Protocol 1: Synthesis of a Generic 6-Azaindole Core
Rationale: Establishing a reliable route to the core aromatic scaffold is the first step. This protocol is based on a palladium-catalyzed cascade reaction, which is an efficient method for forming the azaindole nucleus.[9]
Materials:
-
3-Amino-4-bromopyridine
-
An appropriate alkenyl bromide (e.g., 1-bromo-2-methylpropene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (ligand)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 3-amino-4-bromopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Add K₂CO₃ (2.5 eq) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by the alkenyl bromide (1.2 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-azaindole derivative.
Protocol 2: Proposed Synthesis of 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-
Rationale: This hypothetical protocol builds upon the synthesized core. It involves the reduction of the pyrrole double bond, a step that must be performed selectively, followed by installation or unmasking of the methanol group. The choice of reducing agent is critical to avoid reduction of the pyridine ring.
Materials:
-
A suitable 6-azaindole precursor (e.g., 6-(hydroxymethyl)-1H-pyrrolo[3,2-b]pyridine)
-
Rhodium on alumina (Rh/Al₂O₃) or a similar selective catalyst
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Parr shaker or hydrogenation vessel
Procedure:
-
Synthesize or procure 6-(hydroxymethyl)-1H-pyrrolo[3,2-b]pyridine.
-
Dissolve the starting material in methanol in a suitable hydrogenation vessel.
-
Carefully add 5% Rh/Al₂O₃ catalyst (approx. 5-10 mol% by weight).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Agitate the mixture at room temperature for 16-48 hours. The reaction progress should be monitored carefully by LC-MS to check for the disappearance of starting material and the formation of the desired product mass.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting crude product via flash chromatography or recrystallization to yield the target compound.
-
Confirm the structure and stereochemistry (if applicable) using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Comparative Kinase Inhibition Assay (ADP-Glo™ Assay)
Rationale: To experimentally test the hypothesis that the novel scaffold is not a traditional hinge-binder, both the traditional azaindole and the new dihydro derivative should be screened against a panel of kinases. The ADP-Glo™ assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., BRAF, SRC)
-
Substrate for the kinase
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mix containing kinase buffer, the specific kinase, and its corresponding substrate.
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mix to each well.
-
Add 50 nL of test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM) or DMSO vehicle control.
-
Initiate the reaction by adding 2.5 µL of ATP solution (final concentration should be at or near the Km for the specific kinase).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Conclusion and Future Outlook
The comparison between traditional azaindoles and the novel 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- scaffold highlights a fundamental strategic choice in drug discovery: exploit a well-validated, planar, aromatic scaffold or explore the less-charted territory of non-planar, saturated systems.
-
Traditional Azaindoles remain a powerhouse for targeting ATP-binding sites, especially in kinases. Their advantages are well-documented, but they operate in a crowded chemical space.[1][10]
-
The 2,3-Dihydro-6-Azaindole derivative represents a departure from this paradigm. Its non-planar, 3D structure makes it an unlikely candidate for traditional hinge-binding but opens up exciting possibilities for achieving novel selectivity, targeting different classes of proteins, or binding to allosteric sites. The increased sp³ character can lead to improved solubility and different ADME properties.
The exploration of such scaffolds is not merely an academic exercise; it is a necessary step to uncover next-generation therapeutics that can overcome the limitations of existing drugs and address new biological targets. The experimental protocols provided herein offer a clear path for any research organization to synthesize, test, and validate the potential of this and other novel heterocyclic systems.
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Yamamoto, N., & Yanagita, R. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(7), 829-836. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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El-Ghanam, A. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Ghahremanpour, M. M., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 421–426. [Link]
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Wang, X., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]
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Mushtaq, N., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 23(3). [Link]
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Hugon, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(8), 3858–3880. [Link]
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Kumar, D., et al. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. ACS Infectious Diseases, 7(9), 2636–2646. [Link]
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Wang, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(9), 963–968. [Link]
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Ivanova, A. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(8), 3425. [Link]
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Merour, J. Y., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]
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Pinto, A., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3402–3405. [Link]
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Fadda, A. A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 25(6), 1122-1129. [Link]
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El-Gamal, M. I., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
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Li, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 868. [Link]
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Staszewska-Krajewska, O., & Cieniecka-Rosłonkiewicz, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic & Biomolecular Chemistry, 19(1), 39-56. [Link]
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Comparative biological efficacy of 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- analogs
A Comparative Guide to the Biological Efficacy of Pyrrolopyridine Analogs in Drug Discovery
The pyrrolopyridine scaffold, a class of bicyclic heteroaromatic compounds, represents a "privileged structure" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purine bases allows molecules derived from this core to interact with a wide array of biological targets, demonstrating significant potential in the development of novel therapeutics.[3] This has led to the exploration of pyrrolopyridine derivatives as potent kinase inhibitors, anticancer agents, and immunomodulators.[1][2][4][5][6]
This guide provides a comparative analysis of the biological efficacy of various analogs based on the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) and 1H-pyrrolo[3,2-c]pyridine cores. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data from peer-reviewed studies. Furthermore, we will outline the key experimental protocols necessary for evaluating these compounds, providing a comprehensive resource for researchers in the field of drug development.
The 1H-Pyrrolo[2,3-b]pyridine Core: A Versatile Scaffold for Kinase Inhibition
The 7-azaindole framework has proven to be a highly effective starting point for the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and autoimmune disorders.
Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Abnormal activation of the FGFR signaling pathway is a key driver in the progression of numerous cancers.[4][7] Consequently, FGFRs are an attractive target for therapeutic intervention. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs 1, 2, and 3.[4][7]
The design strategy for these inhibitors often involves maintaining the 1H-pyrrolo[2,3-b]pyridine motif as a "hinge binder" that interacts with the ATP-binding site of the kinase.[7] Structure-based design has shown that introducing a hydrogen bond acceptor at the 5-position of the ring system can enhance activity by forming a crucial interaction with the G485 residue of the kinase.[7]
FGFR Signaling Pathway Overview
Caption: FGFR signaling cascade and point of inhibition.
Table 1: Comparative Efficacy of 1H-Pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Cell Proliferation (4T1) IC₅₀ (µM) | Reference |
| 4h | 7 | 9 | 25 | 712 | 0.45 | [4][7] |
| 1 (Lead) | >2000 | - | - | - | >50 | [7] |
Data presented shows that strategic optimization of the lead compound 1 led to the identification of compound 4h , which exhibits potent, low-nanomolar inhibitory activity against FGFR1-3 and demonstrates significant antiproliferative effects in a breast cancer cell line.[4][7]
Inhibition of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs)
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is further highlighted by its application in developing inhibitors for other critical kinase families.
-
CDK Inhibition : As nortopsentin analogues, these compounds have been shown to act as potent inhibitors of Cyclin-Dependent Kinase 1 (CDK1).[5] This inhibition disrupts the cell cycle and induces a caspase-dependent apoptotic response in cancer cells. The most active compounds, 1f , 3f , and 1l , demonstrated significant antiproliferative activity against a broad spectrum of human cancer cell lines while showing preferential activity against tumor cells over normal human fibroblasts.[5]
-
JAK Inhibition : Janus kinases play a crucial role in signaling pathways that modulate immune and inflammatory responses.[6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators that target JAK3. Chemical modification, specifically the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position, led to a substantial increase in JAK3 inhibitory activity. Compound 14c was identified as a potent and moderately selective JAK3 inhibitor, demonstrating a clear immunomodulating effect on T-cell proliferation.[6]
Table 2: Efficacy of 1H-Pyrrolo[2,3-b]pyridine Analogs as CDK and JAK Inhibitors
| Compound | Target | IC₅₀ (nM) | Key Biological Effect | Reference |
| 1f, 3f, 1l | CDK1 | Micromolar Range | Induce apoptosis in mesothelioma cells | [5] |
| 14c | JAK3 | 1.9 | Inhibits IL-2-stimulated T-cell proliferation | [6] |
The 1H-Pyrrolo[3,2-c]pyridine Core: A Rigid Scaffold for Anticancer Activity
The isomeric 1H-pyrrolo[3,2-c]pyridine scaffold has also garnered significant interest from medicinal chemists, particularly for its anticancer potential.[8][9]
Targeting Tubulin Polymerization as Colchicine-Binding Site Inhibitors
Microtubules are essential components of the cytoskeleton and play a pivotal role in cell division.[9] Drugs that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as rigid analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[8][9][10]
By using the pyrrolo[3,2-c]pyridine scaffold to lock the conformation of the molecule, researchers developed compounds with potent antiproliferative activities.[8][10]
Proposed Binding at the Colchicine Site
Caption: Key hydrogen bond interactions of compound 10t.
Table 3: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Analogs
| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Tubulin Polymerization Inhibition | Reference |
| 10t | 0.12 | 0.15 | 0.21 | Potent at 3-5 µM | [8][9][10] |
| CA-4 | 0.002 | 0.003 | 0.003 | Potent | [8] |
Compound 10t , featuring an indolyl group as the B-ring, demonstrated the most potent antiproliferative activities among the synthesized series, with IC₅₀ values in the nanomolar range against several cancer cell lines.[8][9][10] Further studies confirmed that 10t potently inhibits tubulin polymerization, disrupts microtubule dynamics, and induces G2/M phase cell cycle arrest and apoptosis.[9]
Essential Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are paramount. Below are methodologies central to the evaluation of these pyrrolopyridine analogs.
General Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase. Assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are widely used for their sensitivity and suitability for high-throughput screening.[11][12]
Kinase Inhibition Assay Workflow
Caption: Steps for a typical in vitro kinase assay.
Methodology:
-
Plate Preparation : Serially dilute the test compounds in an appropriate buffer (e.g., DMSO) and dispense them into a 384-well microplate.
-
Enzyme Addition : Add the target kinase enzyme to each well containing the test compound and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (often a fluorescently labeled peptide). The ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase.[13]
-
Reaction Incubation : Allow the phosphorylation reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection : Terminate the reaction and add detection reagents. In a TR-FRET assay, this typically involves adding an antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition : Read the plate using a suitable plate reader capable of measuring the specific fluorescence signal.
-
Analysis : Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
General Protocol: Cellular Antiproliferative (MTT) Assay
This assay is a colorimetric method for assessing cell viability, providing a measure of a compound's cytotoxic or cytostatic effects.[12]
Methodology:
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation : Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
MTT Addition : Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of compound concentration.
Concluding Remarks
The 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds are exceptionally versatile frameworks in modern drug discovery. The comparative analysis presented in this guide demonstrates that subtle modifications to the core structure and its substituents can profoundly influence biological activity and target selectivity. Analogs have been successfully developed as potent and selective inhibitors of FGFR, CDK, and JAK kinases, as well as highly effective anticancer agents that target tubulin polymerization.
The continued exploration of these privileged structures, guided by rational design and robust biological evaluation using both biochemical and cellular assays, holds immense promise for the development of next-generation therapeutics to address unmet medical needs in oncology, immunology, and beyond.[14]
References
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]
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Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]
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Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. ResearchGate. [Link]
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Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). MDPI. [Link]
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Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI. [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]
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Benchmarking a Novel Pyrrolopyridine: A Comparative Guide to Characterizing 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-
This guide provides a comprehensive framework for benchmarking the novel compound, 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-, against established reference compounds. Given that the pyrrolopyridine scaffold is a well-recognized pharmacophore in kinase inhibitors and other antiproliferative agents, this guide will focus on evaluating the compound's potential in these domains.[1] The methodologies detailed herein are designed to establish a baseline of biological activity, enabling researchers to make informed decisions about the compound's future development.
The core of this guide is built on a two-pronged approach: a direct assessment of kinase inhibitory activity and a broader evaluation of its effect on cancer cell proliferation. This dual strategy allows for both target-specific and phenotypic characterization.
Rationale and Selection of Standard Reference Compounds
The pyrrolo[3,2-b]pyridine core is present in numerous compounds with demonstrated biological activity, including inhibitors of key signaling kinases.[1] For instance, derivatives of the isomeric pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of B-Raf and GSK-3β.[1][2] Therefore, it is a scientifically sound hypothesis that 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- may exhibit inhibitory activity against one or more protein kinases.
To provide a robust comparison, we have selected two standard reference compounds with distinct but relevant mechanisms of action:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor. It is often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of many kinases.[3] Its inclusion will help to contextualize the potency of our test compound against a well-established inhibitor.
-
Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, leading to the induction of apoptosis. It serves as a standard positive control in cell proliferation and cytotoxicity assays, providing a benchmark for general antiproliferative activity.
By comparing our test compound to both a broad kinase inhibitor and a classic cytotoxic agent, we can gain initial insights into its potential mechanism of action.
Experimental Benchmarking Workflow
The following workflow outlines the sequential steps for a comprehensive initial characterization of the test compound.
Caption: High-level workflow for benchmarking the test compound.
Protocols for In Vitro Benchmarking
Broad-Spectrum Kinase Inhibition Assay
This assay is designed to identify potential kinase targets of 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- by screening it against a diverse panel of protein kinases.
Principle: The assay measures the amount of ADP produced by the kinase reaction, which is a direct indicator of enzyme activity. A luminescent signal is generated that is proportional to the amount of ADP.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.
-
Create a series of dilutions in assay buffer to achieve final concentrations ranging from 10 µM to 0.1 nM.
-
Prepare the kinase, substrate, and ATP solutions according to the manufacturer's recommendations for each kinase in the panel (e.g., using a commercial assay platform like ADP-Glo™).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of kinase solution to each well.
-
Add 2.5 µL of the test compound or reference inhibitor at various concentrations. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor for each kinase as a positive control (0% activity).
-
Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mix.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to generate a luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) using a non-linear regression curve fit (sigmoidal dose-response).
-
Cellular Proliferation Assay (A549 Lung Carcinoma Model)
This assay assesses the effect of the test compound on the viability and proliferation of a cancer cell line.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.[4] A decrease in ATP levels corresponds to a reduction in cell viability.
Protocol:
-
Cell Culture and Plating:
-
Culture A549 human lung carcinoma cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well opaque-walled plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound, Staurosporine, and Doxorubicin in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells to achieve final concentrations ranging from 100 µM to 1 nM. Include wells with medium only (background) and DMSO-treated cells (vehicle control).
-
Incubate the plate for 72 hours.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the medium-only wells from all other readings.
-
Calculate the percent viability for each treatment concentration relative to the DMSO vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Data Presentation and Interpretation
The results of the benchmarking experiments should be summarized in a clear and concise format to facilitate comparison.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | Value | Value |
| Kinase B | Value | Value |
| Kinase C | >10,000 | Value |
| ... | ... | ... |
Table 2: Comparative Antiproliferative Activity in A549 Cells
| Compound | IC50 (µM) |
| Test Compound | Value |
| Staurosporine | Value |
| Doxorubicin | Value |
Interpretation:
A potent IC50 value for the test compound against specific kinases, especially if it is significantly lower than its IC50 in the cellular proliferation assay, may suggest a target-specific mechanism of action. Conversely, if the compound shows broad kinase inhibition or potent antiproliferative activity without a clearly defined single kinase target, it may have multiple targets or a different mechanism of action entirely. The comparison with Doxorubicin provides a benchmark for general cytotoxicity.
Conclusion
This guide provides a foundational strategy for the initial characterization of 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-. By systematically benchmarking its kinase inhibition and antiproliferative activities against well-characterized reference compounds, researchers can generate the critical data needed to guide further investigation into its therapeutic potential. The presented protocols are robust, widely accepted in the field, and designed to yield reproducible and interpretable results.
References
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved from [Link]
-
Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol, 12(17), e1895. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
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DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. (n.d.). Cell assay, total ATP. Retrieved from [Link]
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(n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]
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OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
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ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]
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- Veselov, M. S., et al. (2021).
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]
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Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell Lines as Candidate Reference Materials for Quality Control of ERBB2 Amplification and Expression Assays in Breast Cancer. PubMed Central. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Services. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PubMed Central. Retrieved from [Link]
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Comprehensive Spectroscopic Cross-Validation Guide: 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol vs. Fully Aromatic Analogues
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide
Executive Summary & Structural Context
In modern drug discovery, the azaindole (pyrrolopyridine) scaffold is a privileged structure, frequently deployed as a bioisostere for indoles to modulate the physicochemical properties of kinase inhibitors and CNS-active agents. While the fully aromatic 1H-pyrrolo[3,2-b]pyridine-6-methanol [1][2] is widely utilized, its reduced counterpart, 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol [3], offers a distinct 3D geometry (sp3 character) and altered basicity.
A critical challenge in the synthesis and quality control of these building blocks is proving the exact oxidation state of the C2-C3 bond. Partial oxidation of the indoline-like dihydro core back to the fully aromatic azaindole is a common degradation pathway. As a Senior Application Scientist, I have structured this guide to provide a self-validating analytical framework that objectively compares the spectroscopic signatures of the 2,3-dihydro target against its fully aromatic alternative, ensuring absolute structural confidence.
The Causality of Spectroscopic Differentiation
To establish a robust analytical method, we must first understand the fundamental electronic causality driving the spectral differences between these two scaffolds.
In the fully aromatic alternative, the pyrrole ring is fully conjugated with the pyridine ring, creating a planar, 10-π electron system. The C2 and C3 carbons are sp2 hybridized, placing their protons in a highly deshielded magnetic environment.
When the C2=C3 double bond is reduced to form the target 2,3-dihydro compound, the hybridization of these carbons shifts from sp2 to sp3. This single transformation triggers a cascade of measurable physical changes:
-
NMR Shielding: The C2 and C3 protons are no longer subjected to the strong diamagnetic anisotropy of the aromatic ring, resulting in a massive upfield shift[4].
-
Electronic Decoupling: The loss of aromaticity in the 5-membered ring restricts the delocalization of the N1 lone pair, altering the electron density across the entire pyridine core[5].
-
Optical Shift: The interruption of the extended conjugated system causes a diagnostic hypsochromic (blue) shift in the UV-Vis absorption spectrum.
Figure 1: Electronic causality pathway mapping structural reduction to spectroscopic shifts.
Comparative Spectroscopic Data
The following tables summarize the quantitative cross-validation benchmarks required to differentiate the target 2,3-dihydro product from the aromatic alternative.
Table 1: ¹H NMR Signature Comparison (DMSO-d₆, 400 MHz)
Note: Integrations and multiplicities are the primary diagnostic tools here.
| Proton Position | 2,3-Dihydro Variant (Target) | Fully Aromatic Variant (Alternative) | Signal Causality |
| C2 | ~3.6 ppm (t, J=8.0 Hz, 2H) | ~7.6 ppm (d, J=3.0 Hz, 1H) | sp3 vs sp2 hybridization |
| C3 | ~3.1 ppm (t, J=8.0 Hz, 2H) | ~6.5 ppm (d, J=3.0 Hz, 1H) | sp3 vs sp2 hybridization |
| C5 (Pyridine) | ~7.9 ppm (s, 1H) | ~8.3 ppm (s, 1H) | Altered electron donation from N1 |
| C7 (Pyridine) | ~7.2 ppm (s, 1H) | ~7.8 ppm (s, 1H) | Loss of extended conjugation |
| CH₂-OH | ~4.4 ppm (s, 2H) | ~4.6 ppm (s, 2H) | Minor shielding effect |
| N1-H | ~6.5 ppm (br s, 1H) | ~11.5 ppm (br s, 1H) | Indoline vs Indole basicity[5] |
Table 2: ¹³C NMR & Orthogonal Data Comparison
| Parameter | 2,3-Dihydro Variant (Target) | Fully Aromatic Variant (Alternative) | Diagnostic Value |
| C2 Carbon | ~45–50 ppm | ~125–130 ppm | Primary indicator of reduction[4] |
| C3 Carbon | ~28–32 ppm | ~100–105 ppm | Primary indicator of reduction[4] |
| Exact Mass [M+H]⁺ | 151.08 m/z | 149.07 m/z | Confirms +2 Da mass addition[6] |
| UV-Vis λmax | ~260 nm | ~290 nm | Confirms broken 10-π system |
Self-Validating Experimental Protocols
To ensure data integrity, the following workflow is designed as a self-validating system . This means the protocol contains internal mathematical and orthogonal checks that prevent false positives caused by solvent overlap or partial sample degradation.
Phase 1: Sample Preparation & Integrity Check
-
Weighing: Transfer 5–10 mg of the synthesized 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol into a clean vial.
-
Solvation: Dissolve in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: DMSO-d₆ is strictly selected over CDCl₃. The strong hydrogen-bonding capacity of DMSO prevents the rapid chemical exchange of the pyrroline N-H and the hydroxyl (-OH) protons, allowing them to be clearly observed and integrated[5]. Furthermore, it ensures complete solubilization of the polar hydroxymethyl group.
-
-
Transfer: Pipette the solution into a 5 mm NMR tube, ensuring no undissolved particulates remain, which could distort magnetic field homogeneity and ruin resolution.
Phase 2: NMR Acquisition & Internal Validation
-
1D ¹H NMR: Acquire a standard proton spectrum (400 or 500 MHz) utilizing a relaxation delay (d1) of at least 2 seconds.
-
Self-Validation Step: Set the integral of the CH₂-OH peak (~4.4 ppm) to exactly 2.00. The upfield triplets at ~3.1 ppm and ~3.6 ppm must internally balance and integrate to exactly 2.00 each. If doublets appear at ~6.5 and ~7.6 ppm, the sample has partially oxidized to the aromatic alternative.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Causality: 1D ¹H spectra can be crowded by aliphatic impurities (e.g., grease or residual solvents). An HSQC experiment is mandatory. It definitively correlates the ~3.1 and ~3.6 ppm proton triplets to sp3 carbons at ~28 and ~45 ppm, mathematically proving the presence of the reduced C2-C3 bond rather than solvent contamination[4].
-
Phase 3: LC-MS & Orthogonal Confirmation
-
Preparation: Dilute a 10 µL aliquot of the NMR sample in 1 mL of LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.
-
Injection: Inject 1 µL into a C18 UPLC column coupled to an ESI-TOF mass spectrometer operating in positive ion mode (ESI+).
-
Orthogonal Validation: Monitor the UV trace at both 254 nm and 280 nm.
-
Self-Validation Step: The target 2,3-dihydro compound will show a distinct hypsochromic shift (minimal absorption at 280 nm) compared to the fully aromatic impurity[6]. Confirm the primary mass peak at m/z 151.08[M+H]⁺.
-
Figure 2: Spectroscopic cross-validation workflow for 2,3-dihydro azaindole derivatives.
Conclusion
Differentiating 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-methanol from its fully aromatic counterpart requires a multi-modal analytical approach. By understanding the causal relationship between sp3 hybridization and electron delocalization, researchers can utilize this self-validating protocol—anchored by 2D NMR and LC-MS—to guarantee the structural integrity of their building blocks before advancing them into complex drug development pipelines.
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Personal protective equipment for handling 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-
Comprehensive Safety & Handling Guide: 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-
This document provides essential safety protocols and operational guidance for the handling and disposal of 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- (CAS No. 1194869-43-6)[1]. As a pyrrolopyridine derivative, this compound belongs to a class of heterocyclic molecules that are common scaffolds in drug discovery and require stringent safety measures.[2] The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, grounded in an understanding of the potential hazards associated with this and structurally related chemicals.
Hazard Assessment: An Evidence-Based Overview
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust hazard assessment can be constructed by examining data from close structural analogs. This approach allows us to anticipate potential risks and establish a high standard of safety.
The primary hazards associated with similar pyrrolopyridine compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3]
-
Skin and Eye Damage: Can cause skin irritation and serious eye damage.[3][4]
-
Respiratory Irritation: May cause respiratory irritation or drowsiness and dizziness.[3][5]
These potential hazards form the basis for the protective equipment and handling protocols outlined below.
| Hazard Classification (Based on Analogs) | GHS Hazard Code | Signal Word | Potential Effect |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Warning | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[3][5] |
| Serious Eye Damage/Irritation | H318, H319 | Danger/Warning | Causes serious eye damage or irritation.[4][5] |
| Specific Target Organ Toxicity | H335, H336 | Warning | May cause respiratory irritation, drowsiness, or dizziness.[3][5] |
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating exposure risks. A multi-layered approach is mandatory for all personnel handling this compound.
| Body Area | Required PPE | Standard / Specification | Rationale for Use |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | ANSI Z87.1-2003 or EN 166 | Goggles provide a seal against splashes and vapors.[6][7] A face shield must be worn over goggles during procedures with a high risk of splashing to protect the entire face.[6] |
| Hands | Double Gloving: Nitrile or Neoprene | EN 374 | The inner glove protects against incidental contact during outer glove removal. The outer glove provides the primary chemical barrier. Nitrile or neoprene are recommended for pyridine-like compounds.[8] Always inspect gloves for defects before use.[7] |
| Body | Flame-Resistant Laboratory Coat | NFPA 2112 | Protects skin and personal clothing from splashes and contamination. Flame-resistant material is a best practice in research labs where flammable solvents are common.[6] |
| Respiratory | Certified Chemical Fume Hood | - | This is the primary engineering control to prevent inhalation of potentially harmful vapors.[8][9] All weighing and handling of the solid compound and its solutions must occur within a fume hood. |
| Feet | Closed-Toed, Impermeable Shoes | - | Protects feet from spills. Open-toed shoes are never permitted in a laboratory setting.[6] |
Experimental Protocol: Safe Handling Workflow
Adherence to a systematic procedure minimizes the risk of exposure and contamination.
Step 1: Preparation and Pre-Handling Safety Check
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is within its certified range.
-
Clear Workspace: Remove all unnecessary items from the fume hood to prevent contamination and improve workflow.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) and a designated, labeled waste container inside the fume hood.
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.
Step 2: Handling the Compound
-
Weighing: Carefully weigh the solid compound on a weigh boat inside the fume hood. Avoid creating airborne dust.
-
Transfer & Dissolution: Transfer the solid to the reaction vessel. If making a solution, add the solvent slowly to prevent splashing.
-
Execution: Perform all subsequent experimental steps within the fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Dispose of Waste: Place all contaminated disposable items (gloves, weigh boats, pipette tips) into the designated hazardous waste container located inside the fume hood.[8]
-
Doff PPE: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Remove outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5][10]
Caption: Pre-operational workflow for handling hazardous chemicals.
Emergency Procedures: Spill and Exposure Response
Even with careful planning, accidents can occur. Immediate and correct response is vital.
4.1. Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[8][9] Do not use combustible materials like paper towels.
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealable, clearly labeled hazardous waste container.[7][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.[9]
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10][11]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7][10]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]
Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Classification: Pyridine-containing compounds are typically classified as hazardous waste.[8][12] Under no circumstances should this chemical or its waste be disposed of via sanitary sewer or general trash.[8][9]
-
Collection: All waste, including the pure compound, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, compatible, and properly sealed hazardous waste container.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 1h-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro-".[8]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, heat, and ignition sources.[8][11]
-
Final Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for proper disposal, which often involves high-temperature incineration.[9][12]
References
-
Toxicological Profile for Pyridine - NCBI. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]
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ATSDR Pyridine Tox Profile. [Link]
-
{1H,2H,3H-pyrrolo[3,2-b]pyridin-6-yl}methanol - NextSDS. [Link]
-
1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- | 1194869-43-6 - MCE. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. [Link]
-
1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. [Link]
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Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [Link]
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Personal Protective Equipment and Chemistry - Chemical Safety Facts. [Link]
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Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives - ResearchGate. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. [Link]
-
1H-Pyrrolo[3,2-c]pyridine, 2,3-dihydro-6-Methoxy - NextSDS. [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - ResearchGate. [Link]
-
Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. [Link]
-
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride — Chemical Substance Information. [Link]
Sources
- 1. 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- - CAS号 1194869-43-6 - 摩熵化学 [molaid.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
